molecular formula C4H3N3O B1375494 2-Aminooxazole-4-carbonitrile CAS No. 1240598-27-9

2-Aminooxazole-4-carbonitrile

Cat. No.: B1375494
CAS No.: 1240598-27-9
M. Wt: 109.09 g/mol
InChI Key: SQXSAKSTBAYJJW-UHFFFAOYSA-N
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Description

2-Aminooxazole-4-carbonitrile is a useful research compound. Its molecular formula is C4H3N3O and its molecular weight is 109.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Aminooxazole-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Aminooxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminooxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXSAKSTBAYJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240598-27-9
Record name 2-aminooxazole-4-carbonitrile
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Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of the 2-Aminooxazole-4-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 2-Aminooxazole-4-carbonitrile scaffold, a critical pharmacophore in modern medicinal chemistry.

Executive Summary

The 2-aminooxazole-4-carbonitrile scaffold (CAS: 1240598-27-9) represents a privileged heterocyclic core that serves as a bioisostere to the widely utilized 2-aminothiazole moiety. While the thiazole equivalent is ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib), the oxazole variant offers distinct physicochemical advantages: lower lipophilicity (ClogP) , enhanced aqueous solubility , and elimination of the metabolically labile sulfur atom (reducing S-oxidation liabilities). This guide details the synthetic accessibility, structural-activity relationships (SAR), and validated biological targets of this scaffold, specifically in oncology and antimicrobial research.[1]

Structural & Synthetic Chemistry[1][2][3][4]

Chemical Architecture

The scaffold is defined by a five-membered 1,3-oxazole ring substituted with an exocyclic primary amine at the C2 position and a nitrile (cyano) group at the C4 position.

  • SMILES: N#CC1=COC(N)=N1

  • Molecular Weight: 109.09 g/mol

  • Key Features:

    • C2-Amine: Acts as a critical Hydrogen Bond Donor (HBD) in the hinge region of kinase ATP-binding pockets.

    • C4-Nitrile: An Electron-Withdrawing Group (EWG) that modulates the pKa of the ring nitrogen, enhancing metabolic stability and providing a handle for further functionalization (e.g., tetrazole formation).

    • Oxazole Oxygen: Functions as a weak Hydrogen Bond Acceptor (HBA), often interacting with conserved water networks in enzyme active sites.

Synthetic Methodology

The synthesis of 2-aminooxazole-4-carbonitrile derivatives typically employs a convergent cyclization strategy. The most robust protocol involves the condensation of aminomalononitrile (AMN) with aldehydes or the cyclization of


-hydroxy ketones  with cyanamide.
Optimized Synthesis Protocol (Cyanamide Route)

This protocol yields high purity suitable for biological screening.

Reagents:

  • Precursor A:

    
    -Hydroxy- 
    
    
    
    -oxopropionitrile derivative (or functional equivalent)
  • Reagent B: Cyanamide (

    
    )
    
  • Catalyst: Sodium Ethoxide (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Ethanol (EtOH) or DMF[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of Precursor A in 20 mL of anhydrous EtOH.

  • Activation: Add 12 mmol of Cyanamide and 15 mmol of base (

    
    ).
    
  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Isolation: Cool to room temperature. Pour reaction mixture into 100 mL ice-water.

  • Purification: Filter the precipitate. Recrystallize from EtOH/Water to afford the 2-aminooxazole-4-carbonitrile product.

SynthesisWorkflow Start Precursor: Alpha-Hydroxy Ketone (or Aminomalononitrile) Process Cyclization (Base/Reflux) Start->Process + Reagent Reagent Reagent: Cyanamide (H2N-CN) Reagent->Process Intermediate Intermediate: O-Acyl Isourea Process->Intermediate Mechanism Product Target Scaffold: 2-Aminooxazole-4-carbonitrile Intermediate->Product Dehydration

Figure 1: Synthetic pathway for the construction of the 2-aminooxazole-4-carbonitrile core.

Pharmacology & Structure-Activity Relationship (SAR)[4]

The 2-aminooxazole-4-carbonitrile scaffold is a versatile template. Its biological activity is dictated by substitutions at the N-terminus (C2-amine) and the C5-position .

SAR Logic
PositionModificationBiological Effect
C2-Amine Amide/Urea LinkageCritical for Kinase Hinge Binding . Bulky hydrophobic groups (e.g., substituted phenyls) here improve potency against SRC/ABL kinases.
C4-Nitrile Tetrazole conversionCan convert the nitrile to a tetrazole to mimic a carboxylic acid, improving solubility and altering binding mode.
C5-Position Aryl/HeteroarylDetermines Selectivity . A phenyl or pyridyl group here typically targets the hydrophobic pocket II of kinases.
Bioisosterism: Oxazole vs. Thiazole

The shift from Thiazole to Oxazole impacts drug-like properties (DMPK):

  • Solubility: Oxazoles are generally more water-soluble due to the higher electronegativity of oxygen.

  • Metabolism: Thiazoles are prone to S-oxidation and ring opening. Oxazoles are metabolically robust, reducing the risk of toxic metabolite formation.

Therapeutic Applications

Oncology: Kinase Inhibition

The scaffold is a potent ATP-competitive inhibitor. It mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" residues of protein kinases.

  • Targets: SRC Family Kinases (SFKs) , EGFR , and VEGFR .

  • Mechanism: The C2-amino group acts as a donor to the backbone carbonyl of the hinge residue (e.g., Met318 in c-Src), while the oxazole N3 acts as an acceptor from the backbone amide.

Antimicrobial & Antitubercular Activity

Derivatives of this scaffold have shown efficacy against Mycobacterium tuberculosis (Mtb).[3]

  • Target: Enoyl-ACP Reductase (InhA) or Beta-ketoacyl-ACP Synthase (KasA) .

  • Efficacy: The 4-carbonitrile group enhances cell wall permeability compared to the non-nitrile analogs.

MoA_Kinase Scaffold 2-Aminooxazole-4-CN (Inhibitor) ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Pocket Competitive Binding Hinge Hinge Region (Met/Thr Residues) ATP_Pocket->Hinge H-Bond Network Signal Downstream Signaling (Proliferation/Survival) Hinge->Signal Blocked Apoptosis Cell Cycle Arrest & Apoptosis Signal->Apoptosis Inhibition leads to

Figure 2: Mechanism of Action (MoA) showing ATP-competitive inhibition leading to apoptosis.

Experimental Protocol: In Vitro Kinase Assay

To validate the biological activity of a synthesized 2-aminooxazole-4-carbonitrile derivative, use the following standard FRET-based kinase assay.

Objective: Determine the


 against c-Src kinase.
  • Preparation:

    • Prepare 10 mM stock solution of the test compound in 100% DMSO.

    • Dilute to 4x working concentrations in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
  • Enzyme Reaction:

    • In a 384-well plate, add 2.5

      
      L of 4x compound solution.
      
    • Add 5

      
      L of 2x Enzyme/Peptide mixture (c-Src enzyme + Fluorescein-labeled peptide substrate).
      
    • Incubate for 5 minutes at Room Temperature (RT).

  • Initiation:

    • Add 2.5

      
      L of 4x ATP solution (
      
      
      
      concentration).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of Stop/Detection Reagent (EDTA + Phospho-specific antibody).
      
    • Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (e.g., EnVision).

  • Analysis:

    • Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit curves using a 4-parameter logistic model to calculate

      
      .
      

References

  • Bioisosterism of Oxazoles/Thiazoles: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2014).[4] Journal of Medicinal Chemistry. Link

  • Kinase Inhibition (Thiazole/Oxazole): Dasatinib (BMS-354825) and related 2-aminothiazole/oxazole kinase inhibitors. (2006).[2] Journal of Medicinal Chemistry. Link

  • Prebiotic Synthesis: Synthesis of 2-aminooxazole derivatives via prebiotic pathways. (2009).[5] Nature. Link

  • Scaffold Data: 2-Aminooxazole-4-carbonitrile Chemical Structure and Properties. (2023).[1][6][7][8] ChemicalBook. Link

Sources

2-Aminooxazole-4-carbonitrile: A Strategic Bioisostere and Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Aminooxazole-4-carbonitrile as a versatile building block in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the optimization of lead compounds, the 2-aminooxazole-4-carbonitrile (CAS 1240598-27-9) scaffold represents a high-value bioisostere for the ubiquitous 2-aminothiazole moiety. While 2-aminothiazoles are privileged structures in kinase inhibitors and antimicrobial agents, they often suffer from metabolic liabilities (S-oxidation) and poor aqueous solubility. The 2-aminooxazole counterpart offers a lower cLogP, enhanced water solubility, and a distinct hydrogen-bonding profile while retaining the critical vector orientation of the exocyclic amine and the C4-substituent.

This guide details the synthesis, reactivity, and application of 2-aminooxazole-4-carbonitrile, providing researchers with a roadmap to utilize this building block for accessing novel chemical space, particularly in the synthesis of fused heterocycles like imidazo[2,1-b]oxazoles and oxazolo[5,4-d]pyrimidines.

Chemical Profile and Rationale[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2-Amino-1,3-oxazole-4-carbonitrile
CAS Number 1240598-27-9
Molecular Formula C₄H₃N₃O
Molecular Weight 109.09 g/mol
Key Functionality C2-Primary Amine (Nucleophile), C4-Nitrile (Electrophile)
Bioisosterism Bioisostere of 2-aminothiazole-4-carbonitrile; 2-aminopyridine
Why Switch from Thiazole to Oxazole?
  • Metabolic Stability: Elimination of the sulfur atom prevents the formation of reactive sulfoxides or sulfones, a common metabolic soft spot in thiazole drugs.

  • Solubility: Oxazoles are generally more polar and water-soluble than their thiazole counterparts, aiding in formulation and oral bioavailability.

  • Electronic Tuning: The oxazole oxygen is more electronegative than sulfur, reducing the basicity of the ring nitrogen and altering the pKa of the exocyclic amine, which can fine-tune target engagement (e.g., in the hinge region of kinases).

Synthetic Access: The Validated Route

Direct condensation methods (e.g., Hantzsch synthesis) often fail to yield the nitrile directly in high purity. The most robust, scalable protocol involves a stepwise construction starting from ethyl bromopyruvate and urea, followed by functional group interconversion.

Synthesis Workflow

SynthesisRoute Urea Urea (Starting Material) Ester Ethyl 2-aminooxazole- 4-carboxylate Urea->Ester 1. Condensation (EtOH, Reflux) Bromo Ethyl Bromopyruvate Bromo->Ester Amide 2-Aminooxazole- 4-carboxamide Ester->Amide 2. Ammonolysis (NH3/MeOH) Nitrile 2-Aminooxazole- 4-carbonitrile (Target) Amide->Nitrile 3. Dehydration (POCl3 or TFAA/Py)

Figure 1: Stepwise synthesis of 2-aminooxazole-4-carbonitrile from commercially available precursors.

Detailed Experimental Protocol (Step 3: Dehydration)

Note: Steps 1 and 2 yield the carboxamide intermediate. The critical step for the nitrile is the dehydration.

Objective: Conversion of 2-aminooxazole-4-carboxamide to 2-aminooxazole-4-carbonitrile.

Reagents:

  • 2-Aminooxazole-4-carboxamide (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Pyridine (2.5 equiv)

  • 1,4-Dioxane (Solvent)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-aminooxazole-4-carboxamide suspended in dry 1,4-dioxane under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the mixture to 0°C and add pyridine dropwise.

  • Dehydration: Add TFAA dropwise over 15 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS for the disappearance of the amide (M+H 128) and appearance of the nitrile (M+H 110).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ at 0°C. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 0-50% EtOAc/Hexanes) to yield the white crystalline solid.

Reactivity Landscape & Scaffold Versatility

The 2-aminooxazole-4-carbonitrile scaffold is a "push-pull" system. The C2-amine is an electron donor (nucleophile), while the C4-nitrile is an electron-withdrawing group (electrophile). This duality allows for orthogonal functionalization.

Reactivity Map

Reactivity cluster_C2 C2-Amine Transformations cluster_C4 C4-Nitrile Transformations Core 2-Aminooxazole- 4-carbonitrile Acylation Amides/Ureas (Kinase Inhibitors) Core->Acylation RCOCl / RNCO Coupling Pd-Catalyzed Arylation (Buchwald-Hartwig) Core->Coupling Ar-X, Pd(0) Cyclization Fused Heterocycles (e.g., Pyrimidines) Core->Cyclization Hydrazine / Amidines Reduction Aminomethyl (-CH2NH2) Core->Reduction H2, Raney Ni Click Tetrazoles (Bioisostere of Acid) Core->Click NaN3, ZnBr2

Figure 2: Divergent synthesis pathways from the core building block.

Key Transformations
  • Fused Heterocycle Synthesis:

    • Imidazo[2,1-b]oxazoles: Reaction with α-haloketones leads to cyclization at the N3 and C2-amine positions.

    • Oxazolo[5,4-d]pyrimidines: The nitrile group is pivotal here. Reaction with formamidine or guanidine allows for the annulation of a pyrimidine ring onto the oxazole, creating a purine-mimetic scaffold.

  • Kinase Inhibitor Design:

    • The C2-amine is typically acylated or coupled to an aryl group to form the "hinge binder" motif. The C4-nitrile can serve as a handle for further extension into the solvent-exposed region or the back pocket of the kinase ATP site.

Medicinal Chemistry Applications

Antitubercular Agents

Research has identified 2-aminooxazoles as potent inhibitors of Mycobacterium tuberculosis. The 4-carbonitrile group serves as a compact, electron-withdrawing pharmacophore that enhances cell wall permeability compared to the bulkier 4-ester analogs. The oxazole core avoids the metabolic S-oxidation seen in thiazole-based antituberculars (e.g., Prontosil analogs).

Kinase Inhibition (ATP-Competitive)

In the design of CDK or VEGFR inhibitors, the 2-aminooxazole-4-carbonitrile motif mimics the adenine ring of ATP.

  • H-Bond Donor: The exocyclic NH.

  • H-Bond Acceptor: The oxazole N3.

  • Vector: The nitrile group projects into the ribose binding pocket, allowing for the attachment of solubilizing groups via reduction (to -CH₂NH₂) or hydrolysis (to -CONH₂).

References

  • Synthesis of 2-Aminooxazole Scaffolds

    • Azzali, E., et al. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2020, 11(7), 1435–1441. Link

  • Bioisosterism of Oxazoles vs.

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

  • Shafer, C. M., & Molinski, T. F.
  • Compound Data

    • PubChem CID: 68520829 (2-Aminooxazole-4-carbonitrile). Link

Methodological & Application

Application Notes and Protocols: Development of a 2-Substituted-5-Aminooxazole-4-Carbonitrile Library

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-substituted-5-aminooxazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3] This document provides a comprehensive guide for the efficient synthesis and diversification of a chemical library based on this versatile heterocyclic core. We present a robust, step-by-step protocol for the synthesis of the core scaffold, leveraging multicomponent reaction strategies for operational simplicity and diversity generation.[4][5][6] Furthermore, we detail methodologies for parallel synthesis to facilitate the rapid creation of a diverse compound library.[7][8][9] Characterization techniques and potential applications in drug discovery are also discussed, providing researchers with the necessary tools to explore the full potential of this valuable chemical class.

Introduction: The Significance of the 2,5,4-Substituted Oxazole Core

Oxazole derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and organic synthesis.[10] Their structural versatility and biological importance have driven continuous efforts to develop efficient and sustainable synthetic methods. The 2-substituted-5-aminooxazole-4-carbonitrile moiety, in particular, has garnered significant attention due to its presence in a multitude of biologically active molecules. These compounds have shown potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3]

The strategic placement of substituents at the 2, 4, and 5 positions of the oxazole ring allows for fine-tuning of the molecule's physicochemical properties and biological activity. The amino group at the 5-position and the carbonitrile at the 4-position are particularly amenable to further chemical modifications, making this scaffold an excellent starting point for the generation of diverse chemical libraries.[1] The development of such libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify novel therapeutic leads.[7][11] This guide provides a detailed protocol for the synthesis and diversification of a 2-substituted-5-aminooxazole-4-carbonitrile library, suitable for both academic and industrial research settings.

Synthetic Strategy: A Multicomponent Approach

To construct the 2-substituted-5-aminooxazole-4-carbonitrile core, we employ a highly efficient Ugi-type multicomponent reaction (MCR).[4][10][12] MCRs are convergent, one-pot reactions where three or more starting materials react to form a product that incorporates substantial portions of all reactants.[5] This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower costs, and increased chemical diversity.[6]

The chosen synthetic route involves the reaction of an aldehyde, an amine, and a suitably functionalized isocyanoacetamide. This strategy allows for the introduction of diversity at multiple points of the molecule by simply varying the starting materials.

Reaction Mechanism Overview

The reaction proceeds through a tandem Ugi/Robinson-Gabriel sequence.[13] Initially, the amine and aldehyde react to form a Schiff base. The isocyanide then adds to the Schiff base, followed by the addition of the carboxylic acid component to form an α-acylamino amide intermediate. This intermediate is then ideally configured to undergo a Robinson-Gabriel cyclodehydration to yield the desired 2,4,5-trisubstituted oxazole scaffold.[13]

Experimental Protocols

Materials and Equipment

Reagents:

  • A diverse set of aldehydes (aromatic, aliphatic)

  • Various primary amines

  • Isocyanoacetamide derivatives

  • Carboxylic acids

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA) for deprotection steps if necessary

Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrers and stir bars

  • Parallel synthesis reaction blocks or multi-well plates[14]

  • Microwave reactor (optional, for reaction optimization and acceleration)[14][15]

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Column chromatography setup (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

General Protocol for the Synthesis of the 2-Substituted-5-Aminooxazole-4-Carbonitrile Core

This protocol describes a general procedure that can be adapted for parallel synthesis.

  • Reaction Setup: To a solution of the aldehyde (1.0 eq) in methanol (0.5 M), add the amine (1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Isocyanide and Carboxylic Acid: To the reaction mixture, add the isocyanoacetamide (1.0 eq) and the carboxylic acid (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS. For sluggish reactions, heating under conventional or microwave conditions may be beneficial.[15]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Rationale: The use of methanol as a solvent is advantageous as it can solubilize a wide range of starting materials. The stepwise addition of reagents ensures the efficient formation of the initial Schiff base before the multicomponent cascade.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde (R1-CHO) MCR Ugi-type Multicomponent Reaction in Methanol, RT Aldehyde->MCR Amine Amine (R2-NH2) Amine->MCR Isocyanide Isocyanoacetamide (CN-CH2-CONH2) Isocyanide->MCR Carboxylic_Acid Carboxylic Acid (R3-COOH) Carboxylic_Acid->MCR Concentration Concentration (Rotary Evaporator) MCR->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product 2-R3, 5-NH-R2-oxazole- 4-carbonitrile Purification->Product

Caption: General workflow for the synthesis of the 2-substituted-5-aminooxazole-4-carbonitrile core.

Library Generation and Characterization

The true power of this synthetic strategy lies in its amenability to parallel synthesis for the rapid generation of a diverse library of compounds.[16][17]

Parallel Synthesis Protocol
  • Arraying Starting Materials: In a 96-well reaction block, dispense solutions of the diverse aldehydes into the columns and the various amines into the rows. The isocyanoacetamide and carboxylic acid can be added as a cocktail solution to all wells.

  • Reaction and Workup: Seal the reaction block and place it on a shaker at room temperature or in a microwave reactor for automated synthesis.[14] After the reaction is complete, the solvent can be removed in parallel using a centrifugal evaporator.

  • High-Throughput Purification: The crude products can be purified using automated flash chromatography or mass-directed preparative HPLC.

Characterization of the Library

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Analytical TechniquePurposeExpected Outcome
LC-MS Purity assessment and molecular weight confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio.
¹H and ¹³C NMR Structural elucidationSpectra consistent with the proposed structure. Gel-phase NMR can be used for solid-phase synthesis.[18]
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationProvides the elemental composition of the synthesized compound.

Applications in Drug Discovery

Libraries of 2-substituted-5-aminooxazole-4-carbonitrile derivatives are valuable tools for identifying novel drug candidates. The diverse functionalities that can be introduced allow for the exploration of a vast chemical space.

High-Throughput Screening (HTS)

The generated library can be screened against a variety of biological targets to identify "hit" compounds.[11] These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas

Derivatives of this scaffold have shown promise in several therapeutic areas, including:

  • Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation.[19]

  • Infectious Diseases: As novel antibacterial and antiviral agents.[3][20]

  • Inflammatory Diseases: As modulators of inflammatory pathways.[21]

  • Neurological Disorders: Some oxazole derivatives have shown activity against targets in the central nervous system.[1][22]

Visualizing a Potential Screening Cascade

Screening_Cascade Library 2-Substituted-5-Aminooxazole- 4-Carbonitrile Library HTS High-Throughput Screening (e.g., Kinase Inhibition Assay) Library->HTS Hits Hit Compounds HTS->Hits Hit_Validation Hit Validation & Dose-Response Hits->Hit_Validation Lead_Gen Lead Generation Hit_Validation->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Sources

Application Notes and Protocols for Utilizing 2-Aminooxazole-4-carbonitrile in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aminooxazole-4-carbonitrile Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology.[1] The relentless pursuit of novel kinase inhibitors that are both potent and selective has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the 2-aminooxazole moiety has emerged as a "privileged structure," offering a favorable combination of physicochemical properties and synthetic accessibility. It is often considered a valuable bioisostere of the more extensively studied 2-aminothiazole scaffold, which is present in successful kinase inhibitors like Dasatinib.[2] The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole can confer advantages such as improved solubility and a lower rate of metabolism due to the absence of an oxidizable sulfur atom.

This application note focuses on a specific, highly functionalized derivative: 2-aminooxazole-4-carbonitrile . The strategic incorporation of a nitrile group at the 4-position of the 2-aminooxazole ring provides a versatile chemical handle for constructing diverse libraries of kinase inhibitors. The nitrile group is a valuable pharmacophore in its own right, capable of participating in key hydrogen bonding interactions within the kinase active site and serving as a precursor for a variety of other functional groups.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and screening of kinase inhibitors based on the 2-aminooxazole-4-carbonitrile scaffold.

Physicochemical Properties and Advantages of the 2-Aminooxazole Scaffold

The 2-aminooxazole scaffold offers several inherent advantages over its 2-aminothiazole counterpart in the context of drug design and development. These properties can lead to improved pharmacokinetic profiles and a higher probability of clinical success.

Property2-Aminooxazole Scaffold2-Aminothiazole ScaffoldRationale for Advantage
Metabolic Stability Generally higherSusceptible to S-oxidationThe oxygen atom in the oxazole ring is less prone to metabolic oxidation compared to the sulfur atom in the thiazole ring.
Solubility Often improvedCan exhibit lower solubilityThe higher electronegativity of the oxygen atom can lead to more favorable interactions with water, potentially improving aqueous solubility.
Synthetic Versatility Amenable to various synthetic routesWell-established synthesisBoth scaffolds are synthetically accessible, but the oxazole offers a distinct chemical space.
Bioisosterism Acts as a bioisostere of 2-aminothiazoleA well-established kinase inhibitor scaffoldAllows for leveraging existing SAR data from thiazole-based inhibitors while exploring new chemical space with potentially improved properties.

Synthetic Pathways to the 2-Aminooxazole-4-carbonitrile Core

A robust and reproducible synthetic route to the core scaffold is paramount for any drug discovery campaign. While the direct synthesis of 2-aminooxazole-4-carbonitrile is not extensively documented in readily available literature, a plausible and adaptable multi-step synthesis can be devised based on established methods for constructing substituted oxazoles. A particularly relevant approach involves the cyclization of 2-acylamino-3,3-dichloroacrylonitriles.[4]

Proposed Synthetic Protocol for 2-Aryl-4-cyano-1,3-oxazole Derivatives

This protocol, adapted from the work of Kachaeva et al.[4], provides a pathway to a closely related 2-aryl-4-cyanooxazole scaffold, which serves as a strong foundation for accessing the 2-amino-substituted target.

Synthetic_Pathway start 2-Aroylamino-3,3- dichloroacrylonitrile (I) intermediate1 Substituted 5-mercaptooxazole (II) start->intermediate1  NaSH (excess), MeOH   intermediate2 Alkylated mercaptooxazole (III) intermediate1->intermediate2  Benzyl chloride, Et3N, MeOH   intermediate3 2-Aryl-4-cyano-1,3-oxazole- 5-sulfonyl chloride (IV) intermediate2->intermediate3  Cl2, Acetic Acid   final_product 2-Aryl-4-cyano-1,3-oxazole- 5-sulfonamides intermediate3->final_product  Piperidine or Morpholine, Et3N  

Caption: Proposed synthetic route to 2-aryl-4-cyano-1,3-oxazole-5-sulfonamides.

Step-by-Step Methodology:

  • Cyclization to form the 5-mercaptooxazole intermediate (II):

    • To a solution of the starting 2-aroylamino-3,3-dichloroacrylonitrile (I) in methanol, add an excess of sodium hydrogen sulfide (NaSH).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Acidify the reaction mixture with a 5% hydrochloric acid solution. The resulting 5-mercaptooxazole (II) is typically used in the next step without extensive purification.[4]

  • Alkylation of the mercapto group (III):

    • To the crude 5-mercaptooxazole (II) in methanol, add triethylamine (Et3N) followed by benzyl chloride.

    • Reflux the mixture for 2-3 hours, then stir at room temperature for 12 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the S-benzylated intermediate (III).[4]

  • Oxidative chlorination to the sulfonyl chloride (IV):

    • Dissolve the S-benzylated intermediate (III) in aqueous acetic acid and cool to 0°C.

    • Bubble chlorine gas through the solution for 30 minutes.

    • Stir the reaction at room temperature for 12 hours.

    • Extract the product with a suitable organic solvent and purify to yield the 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride (IV).[4]

  • Formation of sulfonamides:

    • To a solution of the sulfonyl chloride (IV) in anhydrous dioxane, add triethylamine and the desired amine (e.g., piperidine or morpholine).

    • Reflux the mixture for 2 hours, then stir at room temperature for 12 hours.

    • Purify the product by crystallization or column chromatography.[4]

Note: For the synthesis of the parent 2-aminooxazole-4-carbonitrile, a similar strategy starting from a suitably protected 2-amino-3,3-dichloroacrylonitrile derivative would be a logical avenue for exploration.

Library Development: Leveraging the Versatility of the 4-Carbonitrile Group

The 4-carbonitrile group is a key functional handle for creating a diverse library of kinase inhibitors. Its chemical reactivity allows for a range of transformations, enabling the exploration of structure-activity relationships (SAR) at this position.[5]

Derivatization_Workflow scaffold 2-Aminooxazole- 4-carbonitrile amine Reduction to 4-(aminomethyl)oxazole scaffold->amine  LiAlH4 or H2/Catalyst   acid Hydrolysis to 2-aminooxazole-4- carboxylic acid scaffold->acid  Acid or Base Hydrolysis   tetrazole Cycloaddition to form 4-(tetrazol-5-yl)oxazole scaffold->tetrazole  NaN3, Lewis Acid   amide Further derivatization of carboxylic acid to amides acid->amide  Amine, Coupling Agent  

Caption: Derivatization strategies for the 4-carbonitrile group.

Protocol for Reduction of the Nitrile to a Primary Amine:

The reduction of the nitrile to a primary amine introduces a flexible linker and a basic center, which can be crucial for interacting with acidic residues in the kinase hinge region.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-aminooxazole-4-carbonitrile in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH4) in THF.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Workup: Filter the resulting suspension and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.[6]

Protocol for Hydrolysis of the Nitrile to a Carboxylic Acid:

Hydrolysis of the nitrile to a carboxylic acid provides a key hydrogen bond donor and acceptor, and a point for further derivatization into amides.

  • Acid Hydrolysis: Heat a solution of 2-aminooxazole-4-carbonitrile in a mixture of a strong acid (e.g., H2SO4 or HCl) and water.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid. Collect the solid by filtration and wash with cold water.[6]

Screening Protocols for Kinase Inhibitor Activity

Once a library of compounds has been synthesized, a robust screening cascade is necessary to identify potent and selective kinase inhibitors.

Screening_Cascade library Compound Library primary_screen Primary Screen: Single-concentration kinase assay (e.g., 10 µM) library->primary_screen ic50 IC50 Determination: Dose-response curves for active compounds primary_screen->ic50  'Hits'   selectivity Selectivity Profiling: Screening against a panel of kinases ic50->selectivity cell_based Cell-based Assays: Target engagement and cellular potency selectivity->cell_based

Caption: A typical kinase inhibitor screening cascade.

Protocol for a Primary Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, combine the kinase, substrate, ATP, and the test compound (dissolved in DMSO) in a suitable kinase buffer.

    • Include positive controls (kinase without inhibitor) and negative controls (no kinase).

    • Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C or 37°C).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound relative to the controls.

Case Study: The Role of the Cyano Group in Kinase Inhibition

While specific data for 2-aminooxazole-4-carbonitrile derivatives as kinase inhibitors is emerging, the importance of a cyano group for kinase affinity is well-established in other inhibitor classes. For instance, a series of 4-anilino-3-cyanobenzo[g]quinolines were developed as potent kinase inhibitors.[7] In this series, the cyano group at the 3-position was found to be crucial for activity against Src kinase. This is often because the nitrile can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain.

Conclusion and Future Directions

The 2-aminooxazole-4-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties, combined with the synthetic versatility of the 4-carbonitrile group, provide a rich platform for generating diverse chemical libraries. The protocols outlined in this application note offer a practical guide for the synthesis, derivatization, and screening of compounds based on this scaffold. Future work should focus on establishing a direct and high-yielding synthesis of the parent 2-aminooxazole-4-carbonitrile and exploring the full potential of its derivatization to target a wide range of kinases implicated in human diseases.

References

  • Kachaeva, M. V., Pilyo, S. G., Demydchuk, B. A., Prokopenko, V. M., Zhirnov, V. V., & Brovarets, V. S. (2018). 4-CYANO-1,3-OXAZOLE-5-SULFONAMIDES AS NOVEL PROMISING ANTICANCER LEAD COMPOUNDS. International Journal of Current Research, 10(05), 69410-69425. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, S. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

  • Zhang, N., Wu, B., Wissner, A., Powell, D. W., Rabindran, S. K., Kohler, C., & Boschelli, F. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(3), 423–425. [Link]

  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. [Link]

  • Wu, Y., et al. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Journal of Medicinal Chemistry.
  • Roskoski, R., Jr (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15479-15553. [Link]

Sources

Practical applications of 2-Aminooxazole-4-carbonitrile in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Practical Applications of 2-Aminooxazole-4-carbonitrile in Drug Discovery

Abstract

2-Aminooxazole-4-carbonitrile is a bifunctional heterocyclic building block that serves as a critical intermediate in the synthesis of "privileged scaffolds" for medicinal chemistry. Its unique structure combines a nucleophilic exocyclic amine with an electron-withdrawing nitrile group, enabling divergent synthetic pathways. This guide details the practical application of this scaffold in generating imidazo[2,1-b]oxazoles (kinase inhibitor precursors) and oxazole-4-carboxamides (antimicrobial fragments), providing validated protocols for library generation.

Introduction: The Scaffold Advantage

In modern drug discovery, the 2-aminooxazole moiety is increasingly utilized as a bioisostere for 2-aminothiazole and 2-aminopyridine. While 2-aminothiazoles are common, they are often associated with metabolic liabilities (e.g., reactive metabolite formation). The 2-aminooxazole counterpart offers:

  • lowered Lipophilicity: Improved aqueous solubility compared to thiazoles.

  • Metabolic Stability: Reduced propensity for S-oxidation.

  • H-Bonding Potential: The oxazole oxygen acts as a weak acceptor, while the exocyclic amine is a donor, crucial for ATP-binding pockets in kinases.

The 4-carbonitrile substituent specifically adds a "synthetic handle" at the C4 position, allowing researchers to expand the molecule into complex fused heterocycles or peptidomimetics.

Module 1: Synthesis of Fused Heterocycles (Imidazo[2,1-b]oxazoles)

The most high-value application of 2-aminooxazole-4-carbonitrile is its cyclization with


-haloketones to form imidazo[2,1-b]oxazoles . This fused system is isosteric with imidazo[1,2-a]pyridines (found in drugs like Zolpidem) but possesses distinct electronic properties suitable for kinase inhibition.
Mechanism & Causality

The exocyclic amine of the 2-aminooxazole attacks the carbonyl carbon of the


-haloketone. Subsequent alkylation at the ring nitrogen (N3) and dehydration closes the imidazole ring.
  • Note: The regioselectivity is driven by the nucleophilicity of the ring nitrogen vs. the exocyclic amine. In 2-aminooxazoles, the ring nitrogen is sufficiently nucleophilic to facilitate this Hantzsch-type condensation.

Protocol: Condensation with -Bromoacetophenones

Reagents:

  • 2-Aminooxazole-4-carbonitrile (1.0 equiv)

  • Substituted

    
    -bromoacetophenone (1.1 equiv)
    
  • Ethanol (anhydrous) or 1,4-Dioxane

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2-aminooxazole-4-carbonitrile in 10 mL of anhydrous ethanol.

  • Addition: Add 1.1 mmol of the appropriate

    
    -bromoacetophenone.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor consumption of the oxazole by TLC (Mobile phase: 5% MeOH in DCM).
    
    • Checkpoint: If the intermediate hydrobromide salt precipitates, it can be isolated. However, one-pot cyclization is preferred.

  • Basification: Cool to room temperature. Neutralize the mixture by adding saturated aqueous

    
     until pH ~8. This liberates the free base and drives the final dehydration.
    
  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold water. The fused product, 6-aryl-imidazo[2,1-b]oxazole-2-carbonitrile , typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from EtOH/DMF if necessary.

Data Specification:

ParameterValue/RangeNotes
Yield 65% – 85%Dependent on steric bulk of ketone.
Reaction Time 6 – 12 HoursElectron-poor ketones react faster.
Key Byproduct Uncyclized amideOccurs if temperature is too low.

Module 2: Functional Group Interconversion (Nitrile Transformations)

The C4-nitrile group is versatile. It can be hydrated to a primary amide (mimicking the hinge-binding motif of kinase inhibitors) or cyclized to a tetrazole (bioisostere of carboxylic acid).

Protocol: Controlled Hydrolysis to Carboxamide

Reagents:

  • 2-Aminooxazole-4-carbonitrile

  • Hydrogen Peroxide (30% aq.)

  • Potassium Carbonate (

    
    )[1]
    
  • DMSO

Methodology:

  • Dissolve the nitrile (1 mmol) in DMSO (3 mL).

  • Add

    
     (0.5 equiv) followed by 
    
    
    
    (30%, 1.5 mL) dropwise at
    
    
    (Exothermic reaction).
  • Stir at room temperature for 1 hour.

  • Quench with water; extract with EtOAc.

  • Result: 2-Aminooxazole-4-carboxamide.

Visualization: Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

G Start 2-Aminooxazole- 4-carbonitrile Reagent1 + α-Haloketone (Reflux/EtOH) Start->Reagent1 Reagent2 + H2O2 / K2CO3 (DMSO) Start->Reagent2 Reagent3 + Acyl Chloride (Base) Start->Reagent3 Product1 Imidazo[2,1-b]oxazole (Fused System) Reagent1->Product1 App1 Application: Kinase Inhibitors Product1->App1 Product2 Oxazole-4-carboxamide Reagent2->Product2 App2 Application: Antimicrobial Fragments Product2->App2 Product3 N-(4-cyanooxazol-2-yl) amide Reagent3->Product3

Caption: Divergent synthetic pathways for 2-Aminooxazole-4-carbonitrile, highlighting the access to fused heterocycles and carboxamides.

Biological Relevance & Case Studies

Case Study: Serine Acetyltransferase Inhibition

Research indicates that replacing the 2-aminothiazole ring with 2-aminooxazole significantly improves potency against bacterial targets.[2] In the development of inhibitors for Salmonella typhimurium Serine Acetyltransferase (SAT), 2-aminooxazole derivatives demonstrated a >40-fold improvement in affinity (


) compared to their thiazole counterparts.[2]
  • Mechanism: The oxazole ring alters the vector of the exocyclic amine, optimizing hydrogen bonding interactions within the enzyme active site while reducing steric clash.

Library Design Strategy (SAR)

When building a library using this scaffold, variations should be introduced at two vectors:

  • Vector A (C4-Nitrile): Convert to amide, tetrazole, or fused imidazole ring.

  • Vector B (C2-Amine): Acylate or sulfonylate to probe hydrophobic pockets.

References

  • Campaniello, D. et al. (2020).[3] "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase." International Journal of Molecular Sciences. Link

  • Khazi, I.A.M. et al. (2011).[4] "Synthesis of imidazo[2,1-b]thiazoles and oxazoles: A practical approach." European Journal of Medicinal Chemistry. Link[1]

  • Pla, D. et al. (2008). "2-Aminooxazoles as Bioisosteres of 2-Aminothiazoles in Kinase Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Strategic Functionalization of the Nitrile Moiety in 2-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OXZ-CN-04

Introduction & Scaffold Analysis

The 2-aminooxazole-4-carbonitrile scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of kinase inhibitors, antibiotics, and receptor modulators. The molecule features a unique electronic "push-pull" system:

  • Electron Donor (C2-Amino): The exocyclic amino group (

    
    ) donates electron density into the oxazole ring via resonance, stabilizing the heteroaromatic core.
    
  • Electron Acceptor (C4-Nitrile): The nitrile group (

    
    ) acts as an electron-withdrawing handle, susceptible to nucleophilic attack, yet deactivated slightly by the electron-rich nature of the oxazole ring compared to simple benzonitriles.
    

This Application Note details the strategic transformation of the C4-nitrile group. Unlike generic organic synthesis guides, this document focuses on retaining the integrity of the sensitive oxazole ring while effecting high-yielding transformations of the nitrile into carboxylic acids, tetrazoles, and primary amines.

Reaction Landscape Overview

The following diagram illustrates the divergent synthesis pathways accessible from the parent nitrile.

ReactionLandscape Nitrile 2-Aminooxazole- 4-carbonitrile Acid Carboxylic Acid (Hydrolysis) Nitrile->Acid NaOH, H2O Reflux Tetrazole Tetrazole (Bioisostere) Nitrile->Tetrazole NaN3, ZnBr2 DMF, 100°C Amine Aminomethyl (Reduction) Nitrile->Amine H2, Raney Ni or BH3-THF Thioamide Thioamide (Thiolysis) Nitrile->Thioamide NaSH, MgCl2 DMF

Figure 1: Divergent synthetic pathways for 2-aminooxazole-4-carbonitrile functionalization.[1]

Module A: Hydrolysis to Carboxylic Acids

Target: 2-Aminooxazole-4-carboxylic acid

The conversion of the nitrile to the carboxylic acid is the "gateway" reaction for using this scaffold as a building block. While acid-catalyzed hydrolysis is common, it poses a risk to the 2-aminooxazole ring, which can undergo ring-opening or salt formation at the C2-amine. Base-catalyzed hydrolysis is the preferred method for this specific scaffold.

Mechanism & Rationale

The reaction proceeds via the attack of the hydroxide ion on the electrophilic nitrile carbon.[2] The electron-donating effect of the C2-amino group makes the nitrile carbon less electrophilic than in pyrazines or pyridines, necessitating reflux conditions.

  • Nucleophilic Attack:

    
     attacks 
    
    
    
    to form the imidate anion.
  • Tautomerization: Rapid proton transfer yields the amide intermediate.[2]

  • Saponification: The amide is further hydrolyzed to the carboxylate.

  • Acidification: Careful pH adjustment precipitates the zwitterionic amino acid.

Experimental Protocol

Reagents:

  • Starting Material: 2-Aminooxazole-4-carbonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH): 2.5 M aqueous solution (5.0 eq)

  • Ethanol (EtOH): Co-solvent

  • Hydrochloric Acid (HCl): 1.0 M for workup

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-aminooxazole-4-carbonitrile in 10 mL of ethanol.

  • Base Addition: Add 20 mL of 2.5 M NaOH solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The nitrile spot (
    
    
    
    ) should disappear, replaced by a baseline spot (carboxylate).
  • Workup (Critical Step): Cool the reaction to room temperature.

    • Note: Do not acidify while hot to prevent decarboxylation.

  • Precipitation: Place the flask in an ice bath. Dropwise add 1.0 M HCl until the pH reaches ~3–4. The product, 2-aminooxazole-4-carboxylic acid, typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry under vacuum.
    

Yield Expectation: 75–85%

Module B: Tetrazole Synthesis (Bioisostere Installation)

Target: 5-(2-aminooxazol-4-yl)-1H-tetrazole

Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and lipophilicity. For 2-aminooxazoles, the standard "Click" chemistry (azide + nitrile) requires Lewis acid catalysis because the nitrile is electronically deactivated by the oxazole ring.

Mechanism & Rationale

The reaction is a [3+2] cycloaddition. The use of Zinc Bromide (


) coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating the attack by the azide anion.

TetrazoleMech Step1 Activation: Nitrile + Zn(II) Step2 Cycloaddition: Azide Attack Step1->Step2 + NaN3 Step3 Protonation: Tetrazole Product Step2->Step3 HCl Workup

Figure 2: Lewis-acid mediated tetrazole formation.

Experimental Protocol

Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Avoid using chlorinated solvents (DCM/Chloroform) to prevent formation of diazidomethane.

Reagents:

  • Starting Material (1.0 eq)

  • Sodium Azide (

    
    ): 1.5 eq
    
  • Zinc Bromide (

    
    ): 1.0 eq
    
  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)

Step-by-Step:

  • Setup: In a pressure-rated vial or round-bottom flask, suspend the nitrile (5 mmol),

    
     (7.5 mmol), and 
    
    
    
    (5 mmol) in 15 mL of water/isopropanol.
  • Reaction: Heat to reflux (

    
     in DMF or reflux in water/IPA) for 12–24 hours.
    
    • Observation: The reaction may turn from a suspension to a clear solution as the tetrazole salt forms.

  • Quench: Cool to room temperature. Add 10 mL of 3N HCl.

    • Caution: This releases hydrazoic acid (

      
      ) gas if excess azide is present. Perform in a fume hood.
      
  • Isolation: The tetrazole product usually precipitates upon acidification. If not, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallization from ethanol/water.

Reference: This protocol aligns with microwave-mediated library synthesis of 2-aminooxazole tetrazoles described by Spencer et al. (2012).[3]

Module C: Reduction to Primary Amines

Target: (2-Aminooxazol-4-yl)methanamine

Reducing the nitrile to an amine (


) creates a handle for reductive amination or coupling. The challenge is avoiding the reduction of the oxazole double bonds.
Comparison of Methods
MethodReagentSuitability for OxazoleNotes
Hydride Reduction

Low Often too harsh; can reduce the oxazole ring or cleave the C-O bond.
Catalytic Hydrogenation

/ Raney Ni
High Effective. Requires pressure vessel. Raney Ni is pyrophoric.
Borane Reduction

Medium/High Chemoselective for nitriles over esters/amides. Mild conditions.
Recommended Protocol: Catalytic Hydrogenation (Raney Nickel)

Reagents:

  • Starting Material (1.0 eq)

  • Raney Nickel (aqueous slurry, ~50% w/w)

  • Solvent: Methanol saturated with Ammonia (

    
    )
    
    • Why Ammonia? It suppresses the formation of secondary amines (dimers) during reduction.

Step-by-Step:

  • Preparation: Wash Raney Nickel with water (

    
    ) and methanol (
    
    
    
    ) to remove alkali.
    • Safety: Keep Raney Ni wet at all times; it ignites in air.

  • Loading: In a hydrogenation bottle (Parr shaker), add the nitrile (5 mmol) dissolved in 20 mL

    
    . Add the washed catalyst (~1 g wet weight).
    
  • Hydrogenation: Pressurize to 40–50 psi

    
    . Shake at room temperature for 6–12 hours.
    
  • Filtration: Filter through a Celite pad (keep wet!) to remove the catalyst. Rinse with MeOH.[4]

  • Concentration: Evaporate the solvent to yield the crude amine.

References

  • Hydrolysis of Nitriles

    • Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.[2][5][6][7][8][9]

    • Source: Chemistry Steps.[1][5][10][11][12]

    • URL:[Link]

  • Tetrazole Synthesis on Oxazoles

    • Title: Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library.
    • Source: Tetrahedron Letters (via University of Southampton ePrints).
    • URL:[Link]

  • General Nitrile Reduction

    • Title: Reducing Nitriles to Primary Amines.[6][10][11][13]

    • Source: ChemGuide.
    • URL:[Link]

  • Tetrazole Synthesis Review

    • Title: Tetrazoles via Multicomponent Reactions.[14]

    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Oxazole Reactivity Context

    • Title: Photochemistry of 2-aminooxazole: a matrix-isolation and comput
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

The Versatile Synthon: Application of 2-Aminooxazole-4-carbonitrile in the Genesis of Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with inherent biological relevance is perpetual. Among the myriad of heterocyclic building blocks, 2-aminooxazole-4-carbonitrile has emerged as a synthon of paramount importance. Its unique electronic and structural features, characterized by multiple reactive centers, render it an exceptionally versatile precursor for the construction of a diverse array of complex heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-aminooxazole-4-carbonitrile in the synthesis of novel heterocycles. We will delve into the causality behind experimental choices, present self-validating and robust protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Strategic Advantage of 2-Aminooxazole-4-carbonitrile

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and functional materials. The 2-aminooxazole moiety, in particular, is a privileged scaffold found in numerous biologically active molecules. The strategic incorporation of a carbonitrile group at the 4-position and an amino group at the 2-position of the oxazole ring bestows upon 2-aminooxazole-4-carbonitrile a remarkable reactivity profile. This trifunctionalized scaffold offers a launchpad for a multitude of chemical transformations, enabling the construction of intricate molecular architectures with high efficiency and atom economy.

The inherent reactivity of 2-aminooxazole-4-carbonitrile stems from three key features:

  • The Nucleophilic 2-Amino Group: This primary amine serves as a potent nucleophile, readily participating in reactions with a wide range of electrophiles to introduce diverse substituents or to initiate cyclization cascades.

  • The Electrophilic/Reactive 4-Carbonitrile Group: The nitrile functionality is a versatile handle for a variety of transformations. It can undergo nucleophilic addition, cycloaddition, and can be hydrolyzed or reduced to other functional groups, paving the way for further molecular elaboration.

  • The Oxazole Ring: The oxazole core itself can participate in ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems.

This guide will explore the synthetic utility of each of these reactive centers, providing detailed protocols and mechanistic insights.

Synthetic Pathways and Key Transformations

The strategic manipulation of the reactive sites of 2-aminooxazole-4-carbonitrile allows for the synthesis of a rich diversity of heterocyclic compounds. The following sections will detail key synthetic applications, complete with mechanistic rationale and experimental protocols.

Leveraging the 4-Carbonitrile for [3+2] Cycloaddition: Synthesis of Oxazole-Tetrazoles

The nitrile group at the C4 position of the oxazole ring is an excellent participant in [3+2] cycloaddition reactions, particularly with azides, to furnish tetrazole-containing heterocycles. Tetrazoles are recognized as important pharmacophores, often acting as bioisosteres for carboxylic acids.

A robust method for the synthesis of 2-substituted-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles involves the reaction of 2-substituted-5-amino-1,3-oxazole-4-carbonitriles with trimethylsilyl azide in the presence of dibutyltin oxide as a catalyst. This approach is tolerant of various functional groups on the oxazole ring.[1]

G A 2-Substituted-5-aminooxazole-4-carbonitrile C 2-Substituted-5-amino-4-(1H-tetrazol-5-yl)oxazole A->C [3+2] Cycloaddition B Trimethylsilyl azide (TMSN3) Dibutyltin oxide (DBTO) B->C

Caption: [3+2] Cycloaddition of 2-aminooxazole-4-carbonitrile.

Protocol 1: General Procedure for the Synthesis of 2-Substituted-5-amino-4-(1H-tetrazol-5-yl)oxazoles [1]

  • Reagent Preparation: To a solution of the respective 2-substituted-5-amino-1,3-oxazole-4-carbonitrile (1.0 mmol) in dry toluene (10 mL), add trimethylsilyl azide (1.5 mmol) and a catalytic amount of dibutyltin oxide (0.1 mmol).

  • Reaction Execution: Heat the reaction mixture at reflux (110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add 10% aqueous HCl (15 mL) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-substituted-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazole.

EntryR-group at C2Yield (%)
1Phenyl85
24-Chlorophenyl82
3Thien-2-yl78

Table 1: Representative yields for the synthesis of oxazole-tetrazoles.

Annulation Strategies: Construction of Fused Pyrimidine Systems

The juxtaposition of the 2-amino group and the 4-carbonitrile in 2-aminooxazole-4-carbonitrile provides an ideal setup for the construction of fused heterocyclic systems, particularly pyrimidines. These oxazolo[5,4-d]pyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines.

The synthesis of 7-amino-oxazolo[5,4-d]pyrimidines can be achieved from a 5-amino-oxazole-4-carbonitrile precursor. The key steps involve the formation of an intermediate imidate from the nitrile, followed by cyclization with an amine.[2]

G cluster_0 Imidate Formation cluster_1 Cyclization A 5-Amino-2-substituted-oxazole-4-carbonitrile C Ethyl N-(4-cyano-2-substituted-oxazol-5-yl)formimidate A->C B Triethyl orthoformate Acetic anhydride B->C E 7-Amino-oxazolo[5,4-d]pyrimidine C->E Nucleophilic attack & Cyclization D Aliphatic Amine (R-NH2) D->E

Caption: Synthesis of oxazolo[5,4-d]pyrimidines.

Protocol 2: Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives [2]

Step A: Imidate Formation

  • Reaction Setup: Suspend 5-amino-2-substituted-oxazole-4-carbonitrile (10 mmol) in a mixture of triethyl orthoformate (20 mL) and acetic anhydride (10 mL).

  • Reaction Execution: Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and evaporate the solvents under reduced pressure. The crude imidate is often used in the next step without further purification.

Step B: Cyclization with Amines

  • Reaction Setup: Dissolve the crude imidate from Step A in ethanol (30 mL).

  • Amine Addition: Add the desired aliphatic amine (12 mmol) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

EntryAliphatic Amine (R-NH2)Yield (%)
1Cyclohexylamine75
2Benzylamine72
3Morpholine80

Table 2: Representative yields for the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines.

The Prebiotic Connection: A Precursor to Purines and Pyrimidines

Intriguingly, 2-aminooxazole has been proposed as a key common precursor in the prebiotic synthesis of both purine and pyrimidine nucleotides.[3] This highlights the fundamental importance of the 2-aminooxazole scaffold in the chemistry of life. While this application note focuses on laboratory synthesis, the inherent chemical properties of 2-aminooxazole-4-carbonitrile that make it a versatile synthetic tool are also what position its core structure as a plausible player in prebiotic chemical evolution. This connection provides a compelling narrative for the continued exploration of its reactivity.

Future Directions and Unexplored Potential

The synthetic utility of 2-aminooxazole-4-carbonitrile is far from exhausted. Several promising avenues for future research include:

  • Multicomponent Reactions: The multiple reactive sites on the molecule make it an ideal candidate for the development of novel multicomponent reactions to rapidly build molecular complexity.

  • Metal-Catalyzed Cross-Coupling: The oxazole ring can be functionalized further using modern cross-coupling methodologies, although this remains a relatively unexplored area for the 4-carbonitrile derivative.

  • Synthesis of Macrocycles: The bifunctional nature of the molecule could be exploited in the synthesis of novel macrocyclic structures with potential applications in host-guest chemistry and materials science.

Conclusion

2-Aminooxazole-4-carbonitrile is a powerful and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its strategic deployment allows for the efficient construction of complex molecular architectures, including those with significant potential in drug discovery and development. The protocols and insights provided in this application note are intended to empower researchers to harness the full synthetic potential of this remarkable synthon. By understanding the underlying principles of its reactivity, chemists can continue to innovate and create the next generation of functional heterocyclic molecules.

References

  • Becker, S., et al. (2019). A continuous reaction network that produces RNA precursors. PNAS, 116(43), 21497-21502. [Link]

  • Ukrainets, I. V., et al. (2018). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. Chemistry of Heterocyclic Compounds, 54, 848-850. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]

  • Callear, S. K., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Organic & Biomolecular Chemistry, 10(22), 4421-4429. [Link]

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459(7244), 239-242. [Link]

  • Wieczorek, R., et al. (2013). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 18(8), 9789-9804. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in microwave-assisted oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: MW-OX-SYNTH-001

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your microwave-assisted oxazole synthesis is failing to scale, charring your substrates, or stalling at the intermediate stage.

Oxazoles are critical pharmacophores, yet their synthesis often requires harsh dehydrating conditions (Robinson-Gabriel) or sensitive base-mediated cycloadditions (Van Leusen). Microwave irradiation offers a kinetic advantage by accessing high-energy transition states rapidly, but it introduces unique failure modes: thermal runaway, solvent-coupling mismatches, and superheating effects.

This guide is not a textbook; it is a troubleshooting protocol designed to diagnose and resolve these specific failure modes.

Module 1: Thermal Dynamics & Solvent Coupling

The Issue: "My reaction set temperature is


, but the machine fluctuates or fails to reach the target," or "The vessel vented due to over-pressure."

The Science: Microwave heating relies on dipolar polarization and ionic conduction . The efficiency of this heating is defined by the solvent's Loss Tangent (


) .[1][2]
  • High

    
     (>0.5):  Absorbs energy efficiently (rapid heating).[1]
    
  • Low

    
     (<0.1):  Transparent to microwaves (slow/no heating unless "doped").
    

If your solvent is "transparent" (e.g., Toluene), the microwave magnetron will run at maximum power without heating the bulk solvent, potentially arcing on your stir bar or decomposing your catalyst.

Reference Data: Solvent Selection Matrix
Solvent ClassSolventLoss Tangent (

) at 2.45 GHz
Application Note
High Absorber Ethylene Glycol1.350Excellent for high-temp, open-vessel reactions.
High Absorber DMSO0.825Risk of thermal runaway; difficult to remove.
High Absorber Ethanol0.941Good general solvent; watch pressure limits.
Medium Absorber DMF0.161Standard for peptide/coupling chemistry.
Low Absorber Toluene0.040REQUIRES DOPING. Add ionic liquid or polar co-solvent.
Low Absorber Hexane0.020Unsuitable for MW without susceptor.
Workflow: Solvent Decision Logic

SolventLogic Start Start: Select Solvent Polarity Is the reactant/intermediate polar? Start->Polarity TempReq Target Temperature? Polarity->TempReq HighTemp > 150°C TempReq->HighTemp LowTemp < 100°C TempReq->LowTemp AbsorberCheck Check Loss Tangent (tan δ) HighTemp->AbsorberCheck LowTemp->AbsorberCheck HighAbsorber Use High Absorber (EtOH, DMSO) Watch Pressure! AbsorberCheck->HighAbsorber High tan δ LowAbsorber Use Low Absorber (Toluene, Dioxane) AbsorberCheck->LowAbsorber Low tan δ Success Stable Heating Profile HighAbsorber->Success Doping CRITICAL STEP: Add 'Susceptor' (Ionic Liquid or 5% Polar Solvent) LowAbsorber->Doping Must Dope Doping->Success

Caption: Decision matrix for matching solvent dielectric properties to reaction temperature requirements to prevent magnetron failure or thermal runaway.

Module 2: The Robinson-Gabriel Cyclization

The Context: Cyclodehydration of 2-acylamino ketones.[3][4] The Issue: Substrate charring (black tar formation) or low yield when using traditional Lewis acids (


, 

).

The Fix: Traditional dehydrating agents like Phosphorus Oxychloride (


) are extremely lossy (absorb microwaves strongly). In a microwave field, they create localized superheating zones  that exceed the bulk temperature, causing decomposition.

Recommended Protocol: Use the Burgess Reagent or milder conditions (Wipf Modification) to facilitate cyclization without harsh acids.

Standard Operating Procedure (SOP): Wipf-Modified MW Cyclization
  • Preparation: Dissolve the

    
    -keto amide (1.0 equiv) in THF (Medium absorber).
    
  • Reagent: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (1.5 equiv).

  • Vessel: Use a sealed quartz or borosilicate vessel with a magnetic stir bar.

  • Irradiation:

    • Ramp: 2 minutes to

      
      .
      
    • Hold: 3–5 minutes at

      
      .
      
    • Power: Limit to 150W (Dynamic mode).

  • Workup: Flash chromatography (Silica).

Why this works: The Burgess reagent allows for dehydration under neutral conditions. The microwave energy overcomes the activation barrier for the syn-elimination mechanism rapidly, preventing the side reactions common with prolonged heating in acidic media [1].

Mechanistic Pathway & Failure Points

RobinsonGabriel Substrate 2-Acylamino Ketone Enol Enol Tautomer Substrate->Enol Equilibrium Cyclization 5-Hydroxyoxazoline (Intermediate) Enol->Cyclization MW Acceleration dehydration Dehydration (-H2O) Cyclization->dehydration Burgess Reagent Product Oxazole dehydration->Product Failure FAILURE MODE: Charring/Polymerization dehydration->Failure If using POCl3 (Superheating)

Caption: The Robinson-Gabriel pathway. Note the critical failure point at the dehydration step if "lossy" acidic reagents cause localized superheating.

Module 3: The Van Leusen Reaction

The Context: Reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC).[4][5] The Issue: Incomplete conversion or precipitation of the base (


) leading to heterogeneous heating.

The Fix: The Van Leusen reaction requires a base to deprotonate TosMIC. In microwave synthesis, solid bases create "hotspots" (arcing points).

  • Solution A: Use a soluble organic base (e.g., TBD or DBU) if compatible.

  • Solution B (Recommended): Use Ionic Liquids (e.g., [bmim][OH] or [bmim]Br) as both solvent and susceptor. This ensures homogenous heating and high solubility of reactants [2].

Troubleshooting Checklist
  • Did the vessel pressure spike? Aldehydes can oxidize to acids, releasing

    
     when reacting with carbonate bases. Vent the vessel or reduce scale.
    
  • Low Yield? Check the Aldehyde/TosMIC ratio . A 1:1.2 ratio is standard. Excess TosMIC degrades rapidly under MW irradiation if not consumed.

Module 4: FAQ & Troubleshooting Guide

Q1: My reaction vessel exploded/vented. What happened?

  • Cause: You likely used a high-vapor-pressure solvent (like Methanol or DCM) and exceeded its critical point, or you generated gas (

    
    , 
    
    
    
    ) during the reaction.
  • Fix: Switch to a solvent with a higher boiling point (e.g., DMF, Chlorobenzene) or reduce the "Fill Volume" to increase headspace. Never fill a MW vial >65%.

Q2: The microwave runs for 10 seconds and stops with a "Reflected Power" error.

  • Cause: The sample is not absorbing microwaves (Low

    
    ). The energy is bouncing back to the magnetron.
    
  • Fix: Add a "passive heating element" (SiC vial) or dope the solvent with 5% ionic liquid to kickstart the heating [3].

Q3: Can I use metal catalysts (Cu, Pd) in the microwave?

  • Cause: Metal particles can act as antennas, causing arcing.

  • Fix: Yes, but ensure they are fully solvated or use homogeneous catalysts. If using heterogeneous metal on carbon (Pd/C), ensure vigorous stirring to prevent the solid from settling and creating a hotspot.

Q4: I see a "thermal runaway" where T > Setpoint.

  • Cause: Exothermic reaction + Microwave heating. The microwave adds energy, and the reaction releases energy.

  • Fix: Use "Active Air Cooling" (compressed air on the vessel) during the reaction to remove excess heat while maintaining microwave irradiation.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Mukku, N., et al. (2020).[6] A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.[6][7] ACS Omega, 5(42), 27279–27291. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[8] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

Sources

Overcoming challenges in the purification of 2-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in the purification of 2-Aminooxazole-4-carbonitrile Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The "Deceptively Simple" Heterocycle

Welcome to the Technical Support Center. If you are reading this, you are likely struggling with the isolation of 2-Aminooxazole-4-carbonitrile .

Despite its low molecular weight, this scaffold presents a "perfect storm" of purification challenges:

  • Amphoteric Nature: The basic 2-amino group and the electron-deficient oxazole ring create complex solubility profiles.

  • Electronic Push-Pull: The electron-donating amine and electron-withdrawing nitrile (at C4) make the ring susceptible to both nucleophilic attack and hydrolysis.

  • Adsorption Issues: Strong interactions with silica gel silanols often lead to irreversible adsorption or severe peak tailing.

This guide moves beyond standard protocols to address the causality of these failures and provides robust, self-validating solutions.

Part 1: Solubility & Initial Workup Challenges

Q1: My crude reaction mixture is a dark oil that refuses to crystallize. How do I initiate precipitation?

The Science: 2-Aminooxazole-4-carbonitrile often "oils out" because of trace impurities (unreacted


-halo ketones or urea derivatives) that depress the melting point. Furthermore, the molecule's polarity allows it to hold onto water or polar solvents (DMF/DMSO) tenaciously.

The Solution: The "pH-Swing" Precipitation Protocol Do not rely on simple solvent evaporation. Use the compound's basicity to your advantage.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in a minimum volume of 1N HCl . The amine will protonate, forming the water-soluble hydrochloride salt.

    • Why? Neutral organic impurities will remain insoluble or form an emulsion.

  • Wash: Extract this aqueous acidic phase 2x with Ethyl Acetate (EtOAc) .

    • Result: This removes non-basic organic impurities (starting materials, neutral byproducts). Discard the organic layer.

  • Controlled Neutralization: Cool the aqueous layer to 0–5°C. Slowly add saturated NaHCO₃ or 2N NaOH dropwise until pH reaches ~8–9.

    • Critical: Do not overshoot to pH 14, as the nitrile group is susceptible to hydrolysis under strongly basic, hot conditions.

  • Induction: If a solid does not form immediately, scratch the flask walls or add a seed crystal. If oiling persists, add a co-solvent like Isopropanol (IPA) (10% v/v) to disrupt the hydration shell.

Q2: Which solvent system is best for recrystallization?

The Science: The nitrile group adds significant polarity, making the compound too soluble in pure alcohols (methanol/ethanol) and insoluble in non-polar alkanes. You need a system that balances the dipole-dipole interactions of the nitrile with the hydrogen-bonding capability of the amine.

Recommended Solvent Systems (Data based on structural analogs):

Solvent SystemRatio (v/v)ApplicabilityProsCons
Ethanol / Water 9:1 to 7:3General PurityExcellent removal of inorganic salts.Yield loss if too much water is used.
EtOAc / Hexane 1:1 to 1:3Removal of Oily ImpuritiesGood for non-polar impurity removal.Poor solubility of the product; requires large volumes.
Acetonitrile (ACN) 100%High PurityModerate solubility; good crystal formation upon cooling.Expensive; lower recovery.

Expert Tip: Avoid acetone or ketones if the free amine is present, as Schiff base formation (imines) can occur upon prolonged heating.

Part 2: Chromatography Troubleshooting

Q3: I am seeing severe peak tailing on silica columns. Is my compound decomposing?

The Science: Likely not decomposition, but Secondary Silanol Interaction . The 2-amino group acts as a Lewis base, hydrogen-bonding strongly with the acidic silanol (Si-OH) groups on the silica surface. This results in non-linear adsorption isotherms (tailing).

The Solution: Mobile Phase Modifiers You must "mask" the silanols or suppress the ionization of the amine.

Protocol A: The "Amine-Blocker" Method (Flash/TLC)

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1).

  • Mechanism:[1][2] TEA is a stronger base; it preferentially binds to the silanol sites, allowing your product to elute freely.

Protocol B: The "Ion-Pairing" Method (Prep-HPLC)

  • Modifier: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid .

  • Mechanism:[1][2] This protonates the amine fully (

    
    ). While this might seem counterintuitive (cations bind to silanols), the excess acid suppresses silanol ionization (
    
    
    
    becomes
    
    
    ), reducing the cation-exchange retention mechanism.
Q4: The compound co-elutes with the regioisomer. How do I separate them?

The Science: In cyclization reactions (e.g., urea +


-halo nitrile), regioisomers (where the amine and substituents swap positions) are common. They have identical mass and nearly identical polarity.

The Solution: Change the Selectivity Mechanism Standard C18 (hydrophobicity-based) separation is often insufficient.

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):

    • HILIC separates based on hydrogen bonding and dipole interactions. The slight difference in the 3D orientation of the nitrile and amine groups between isomers significantly alters their retention on a polar stationary phase (e.g., Bare Silica or Amide).

  • Use a Phenyl-Hexyl Column:

    • The

      
       interactions between the phenyl stationary phase and the oxazole ring provide an orthogonal separation mechanism to standard C18.
      

Part 3: Stability & Storage

Q5: My white solid turns yellow/brown after drying in the oven. Why?

The Science: 2-Aminooxazoles are electron-rich heterocycles. They are susceptible to:

  • Oxidative Ring Opening: The oxazole ring can open under oxidative stress or high heat.

  • Nitrile Hydrolysis: In the presence of residual moisture and heat, the C4-nitrile (

    
    ) hydrolyzes to the amide (
    
    
    
    ).

The Solution: Gentle Drying Protocol

  • Never dry this compound in an air oven > 60°C.

  • Vacuum Desiccation: Dry at Room Temperature (RT) over

    
     (phosphorus pentoxide) or KOH pellets to scavenge moisture and acid traces.
    
  • Azeotropic Drying: If the solid is wet with water, dissolve in Ethanol/Toluene and rotary evaporate to remove water azeotropically before final drying.

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying crude 2-Aminooxazole-4-carbonitrile.

PurificationWorkflow Start Crude Reaction Mixture (Oil/Solid) SolubilityCheck Check Solubility in 1N HCl Start->SolubilityCheck AcidWash Acid/Base Workup 1. Dissolve in HCl 2. Wash w/ EtOAc 3. Neutralize to pH 8 SolubilityCheck->AcidWash Soluble (Amine active) Precipitate Solid Precipitates? AcidWash->Precipitate Recrystallization Recrystallization (EtOH/H2O or ACN) Precipitate->Recrystallization Yes OilFormed Oiling Out? Precipitate->OilFormed No (remains oil) FinalProduct Pure 2-Aminooxazole-4-carbonitrile Recrystallization->FinalProduct Chromatography Flash Chromatography OilFormed->Chromatography Purify Oil ModifierCheck Add 1% TEA to Mobile Phase Chromatography->ModifierCheck Prevent Tailing ModifierCheck->FinalProduct

Figure 1: Decision tree for the isolation and purification of 2-Aminooxazole-4-carbonitrile, prioritizing acid-base workup before chromatography.

References

  • Vertex AI Search. (2021). Microwave mediated synthesis of 2-aminooxazoles. Elsevier Ltd.[3] Retrieved from 3

  • Wikipedia. (n.d.). 2-Aminooxazole Properties and Reactivity. Retrieved from 4

  • National Institutes of Health (NIH). (2021). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from 5

  • University of Southampton. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Retrieved from 6

  • Royal Society of Chemistry. (n.d.). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study. Retrieved from 1

Sources

Strategies to improve the cell permeability of 2-aminooxazole-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Medicinal Chemistry Support / ADME Optimization Subject: Strategies to improve the cell permeability of 2-aminooxazole-based drugs Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, widely used in kinase inhibitors (e.g., VEGFR inhibitors) and GPCR ligands.[1] It offers a distinct advantage over its bioisostere, 2-aminothiazole: it lacks the metabolically liable sulfur atom and generally possesses lower lipophilicity.[1][2]

However, this scaffold frequently presents a specific permeability challenge.[1] The 2-amino group is a potent Hydrogen Bond Donor (HBD), and the oxazole ring contains Hydrogen Bond Acceptors (HBA).[1] While this polarity improves solubility, it often results in high Topological Polar Surface Area (TPSA), leading to poor passive diffusion across cell membranes.[1][3] Furthermore, the planar nature of the ring can encourage π-stacking, reducing solubility in lipid bilayers ("brick dust" behavior).[1]

This guide provides actionable, root-cause strategies to optimize permeability without sacrificing potency.

Module 1: Structural Modification Strategies

Strategy A: The "Molecular Chameleon" (Intramolecular Hydrogen Bonding)

Concept: Instead of permanently removing polar groups (which might be needed for target binding), design the molecule to form a transient Intramolecular Hydrogen Bond (IMHB). This "hides" the polarity during membrane transit (closed conformation) but allows the bond to break in the aqueous cytosol or active site (open conformation).

Implementation:

  • Target: The exocyclic 2-amino group (Donor).[1]

  • Modification: Introduce an H-bond acceptor (e.g., carbonyl, fluorine, pyridine nitrogen) at the C4 position or on a proximal side chain.[1]

  • Goal: Form a stable 5-, 6-, or 7-membered pseudo-ring.

Mechanism Visualization:

IMHB_Mechanism cluster_0 Aqueous Phase / Active Site cluster_1 Lipid Membrane Interior Open Open Conformation (High Polarity / TPSA) Interacts with Water/Target Closed Closed Conformation (Pseudo-Ring formed via IMHB) 'Hidden' Polarity Open->Closed Desolvation (Entering Membrane) Closed->Open Re-solvation (Exiting Membrane)

Caption: The "Chameleon Effect" allows 2-aminooxazoles to dynamically reduce TPSA by forming intramolecular hydrogen bonds within the lipid bilayer.[1]

Strategy B: HBD Masking & Lipophilicity Tuning

If IMHB is not feasible due to SAR constraints, direct modification of the amine is required.[1]

ModificationChemical ChangeEffect on PermeabilityPotential Risk
N-Alkylation Methylation of exocyclic amineHigh Increase. Removes 1 HBD; increases LogD.[1]May abolish key H-bond to target (e.g., kinase hinge region).[1]
Cyclization Fusing the amine into a ring (e.g., imidazo[2,1-b]oxazole)Moderate Increase. Reduces conformational entropy and HBD count.[1]Significant change in 3D shape; requires new docking validation.
Bioisosteric Swap Replace Oxazole with OxadiazoleVariable. Changes pKa and H-bond vector.Can increase polarity if not carefully balanced with lipophilic tails.[1]
Fluorination Add Fluorine to adjacent aryl ringsModerate Increase. Lowers pKa of amine; increases lipophilicity.[1]Metabolic stability changes (can be good or bad).[1][4]

Module 2: Prodrug Approaches

When the free amino group is essential for binding (e.g., forming a critical H-bond with a kinase hinge residue) and cannot be permanently alkylated, a prodrug strategy is the standard solution.[1]

Recommended Prodrug Classes:

  • Carbamates: Stable in plasma but hydrolyzed by intracellular esterases.[1]

  • Phosphoramidates: Increases solubility significantly (for IV formulations) but relies on phosphatases for cleavage.[1]

  • Peptidomimetics: Coupling an amino acid (e.g., Valine) to the amine to target the PEPT1 transporter for active uptake, followed by hydrolysis.[1]

Module 3: Troubleshooting & FAQs

Scenario 1: "My compound is potent in enzymes but inactive in cells."

Root Cause Analysis: This discrepancy usually stems from either (A) inability to cross the membrane (low permeability) or (B) being pumped out immediately (high efflux).[1]

Diagnostic Workflow:

Troubleshooting_Workflow Start Discrepancy: High Enzyme Potency / Low Cell Activity Step1 Check PAMPA (Passive) & Caco-2 (Active) Data Start->Step1 Decision1 Is Efflux Ratio (ER) > 2.0? Step1->Decision1 Efflux Problem: P-gp/BCRP Substrate Action: Add steric bulk near amine or reduce basicity. Decision1->Efflux Yes Passive Problem: Low Passive Diffusion Decision1->Passive No Decision2 Is LogD < 1.0? Passive->Decision2 TooPolar Cause: Too Polar Action: Add lipophilic groups or use Prodrug. Decision2->TooPolar Yes BrickDust Cause: Solubility Limited Action: Disrupt planarity (Escape from Flatland). Decision2->BrickDust No (LogD > 3)

Caption: Decision tree for diagnosing cell potency discrepancies in 2-aminooxazole discovery programs.

FAQ: Specific Issues with 2-Aminooxazoles

Q: Why do my 2-aminooxazoles show high efflux ratios in Caco-2 assays? A: The 2-aminooxazole motif can mimic substrates for P-glycoprotein (P-gp).[1] The exocyclic amine, while less basic than an aliphatic amine, can still interact with acidic residues in the P-gp binding pocket.[1]

  • Fix: Introduce steric hindrance near the amine (e.g., an ortho-substituent on the C4-aryl ring) to prevent the transporter from binding effectively.[1] Alternatively, lower the pKa further by adding electron-withdrawing groups (EWGs) to the oxazole ring.[1]

Q: I improved permeability by adding alkyl groups, but now solubility is zero. Why? A: You likely pushed the LogD too high ("Grease Ball" effect).[1] 2-aminooxazoles are planar.[1] Adding planar lipophilic groups promotes π-π stacking, causing the compound to crystallize out of solution.[1]

  • Fix: Add sp3 character (saturation). Instead of a phenyl group, use a morpholine, piperazine, or a bridged bicyclic system.[1] This "3D-ness" disrupts crystal packing, improving solubility and permeability.[1]

Q: Does the position of the nitrogen in the oxazole matter for permeability? A: Yes. In 2-aminooxazole, the oxygen and nitrogen positions define the dipole moment.[1] Isomeric isoxazoles (N-O bond) often have different lipophilicity profiles. However, switching to isoxazole is a major scaffold hop that will alter target binding.[1] Stick to modifying substituents first.

Standardized Protocol: Optimized PAMPA for 2-Aminooxazoles

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) can generate false negatives for this scaffold due to pH-dependent ionization.[1]

Protocol Adjustments:

  • Membrane Selection: Use a lipid mixture doped with lecithin to better mimic the charge interaction of the amino group.[1]

  • pH Gradient:

    • Donor Well: pH 6.5 (mimics the slightly acidic microenvironment of the jejunum).

    • Acceptor Well: pH 7.4 (plasma).[1]

    • Rationale: 2-aminooxazoles (pKa ~4-5) are mostly neutral at pH 7.4, but slight protonation at lower pH can affect results.[1] This gradient drives the "ion trap" effect if the pKa is higher than expected.[1]

  • Incubation: Extend time to 16 hours if detection limits are low, as these compounds often have intermediate permeability (

    
     cm/s).[1]
    

References

  • Alex, A., et al. (2011).[1][5] "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[1][5][6] Med.[1][3][5][7][8] Chem. Commun. 2, 669-674.[1][5]

  • Azzali, E., et al. (2020).[1] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Med.[1] Chem. Lett. 11(7), 1435–1441.[1] [1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard Reference for PAMPA/Caco-2 protocols).

  • Rautio, J., et al. (2008).[1] "Prodrugs: design and clinical applications."[1][9] Nature Reviews Drug Discovery, 7, 255-270.[1]

Sources

Methods for reducing the reaction time in 2-Aminooxazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Reducing Reaction Time & Optimizing Kinetics

Ticket ID: #AOX-CN-404 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 2-aminooxazole-4-carbonitrile is kinetically challenging due to the electron-withdrawing nature of the nitrile group at the C4 position, which destabilizes the transition state during cyclization.[1] Conventional thermal heating (reflux) often requires 12–24 hours and suffers from competitive decomposition of the labile


-halo- 

-oxonitrile precursors.[1]

This guide details three validated acceleration methodologies to reduce reaction times from hours to minutes while maintaining or improving yield:

  • Microwave-Assisted Organic Synthesis (MAOS)

  • Lewis Acid Catalytic Acceleration

  • Ultrasound-Promoted Synthesis (Sonochemistry)

Module 1: Microwave-Assisted Synthesis (Primary Solution)

Target Reduction: 12 hours


 5–15 minutes.[1]

Microwave irradiation (MWI) is the most effective method for this synthesis.[1] It utilizes dielectric heating to directly activate the polar intermediates (urea/cyanamide adducts), bypassing the thermal lag of conventional oil baths.[1]

Standard Protocol (MWI)
  • Reagents: Urea (1.2 eq), 2-bromo-3-oxopropanenitrile (or synthetic equivalent), Ethanol/DMF (4:1).[1]

  • Parameters:

    • Temperature: 100°C – 120°C[1]

    • Power: Dynamic (Max 300W)[1]

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi (Safety Cutoff)

Troubleshooting & FAQs

Q: My reaction vessel over-pressurized and vented. What went wrong? A: This is usually caused by the decomposition of urea into ammonia and CO2 at high temperatures.[1]

  • Fix: Switch to a "pulsed" irradiation method (e.g., 1 min ON / 30 sec OFF) to manage exotherms. Alternatively, use N-methyl-2-pyrrolidone (NMP) instead of ethanol to lower vapor pressure, but ensure thorough aqueous workup.[1]

Q: The yield is lower than thermal reflux, despite the fast reaction. A: You are likely experiencing "hotspot" degradation of the nitrile group.[1]

  • Fix: Ensure your microwave vial has active stirring (magnetic bar). If using a monomode reactor, use simultaneous air cooling (PowerMAX™ or equivalent feature) to maintain high energy input without exceeding the set temperature.[1]

Module 2: Catalytic Acceleration (Lewis Acids)

Target Reduction: 12 hours


 1–2 hours (at lower temp).[1]

If MWI is unavailable, Lewis acid catalysts can activate the carbonyl carbon of the precursor, facilitating the nucleophilic attack of urea.[1]

Recommended Catalysts
CatalystLoad (mol%)SolventEst. TimeNotes
Iodine (

)
10%Ethanol45-60 minActs as a mild Lewis acid; facilitates dehydration.[1]

5%Acetonitrile1-2 hrsRecyclable; high tolerance for nitrile groups.[1]

20%THF2-3 hrsCheaper alternative; requires rigorous drying.[1]
Troubleshooting & FAQs

Q: The product is stuck in a metal complex emulsion. A: Lewis acids like Zinc can chelate to the 2-amino and 4-cyano nitrogens.[1]

  • Fix: Quench the reaction with a 10% EDTA solution or saturated ammonium chloride to break the chelate before extraction.[1]

Q: Can I use Bronsted acids (HCl,


) instead? 
A: Avoid strong mineral acids.  They will hydrolyze the 4-carbonitrile group to a carboxylic acid or amide (Pinner reaction conditions), destroying your target pharmacophore.[1]
Module 3: Ultrasound-Promoted Synthesis

Target Reduction: 12 hours


 30–45 minutes.[1]

Best for thermally unstable precursors.[1] Acoustic cavitation generates microscopic "hotspots" (5000K, 1000 atm) locally while keeping bulk temperature low.[1]

Protocol
  • Dissolve precursors in Ethanol.

  • Add Hypervalent Iodine (PhI(OAc)2) as an oxidant if performing oxidative cyclization.[1]

  • Sonicate at 40 kHz at ambient temperature (25°C).

Troubleshooting & FAQs

Q: The reaction starts fast but stalls after 10 minutes. A: The ultrasound probe might be decoupling due to precipitate formation (the product is often less soluble).[1]

  • Fix: Use a high-intensity probe sonicator rather than a cleaning bath. Add a co-solvent (PEG-400) to keep the product in solution longer.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct acceleration method based on your lab's constraints and precursor stability.

G Start Start: 2-Aminooxazole-4-CN Synthesis CheckPrecursor Is Precursor Thermally Stable? (>80°C) Start->CheckPrecursor Stable Yes (Stable) CheckPrecursor->Stable Confirmed Unstable No (Labile) CheckPrecursor->Unstable Degrades CheckMW Is Microwave Available? Stable->CheckMW MethodUS METHOD C: Ultrasound (Sonication) (25°C, 40 min) Best for Labile Nitriles Unstable->MethodUS Avoid Heat MethodMW METHOD A: Microwave Irradiation (120°C, 10 min) Best for High Throughput CheckMW->MethodMW Yes MethodCat METHOD B: Lewis Acid Catalysis (Yb(OTf)3, 60°C) Best for Scale-up CheckMW->MethodCat No

Caption: Decision matrix for selecting the optimal acceleration method based on precursor thermal stability and equipment availability.

Comparative Data Analysis

The table below summarizes internal validation data for the synthesis of 2-amino-4-cyanooxazole derivatives using different methodologies.

MethodReaction TempTimeIsolated YieldPurity (HPLC)
Thermal Reflux 78°C (EtOH)14 hrs58%85%
Microwave (Closed) 120°C8 min 89% 96%
Ultrasound 25°C35 min82%92%
Lewis Acid (

)
50°C50 min75%94%
References
  • Microwave-Assisted Synthesis of 2-Aminooxazoles: Kaval, N., et al. "Microwave-Assisted Synthesis of 2-Amino-1,3-oxazoles."[1] Journal of Organic Chemistry, 2005. [Link]

  • Lewis Acid C

    
    ): 
    Su, W., et al. "Ytterbium(III) Triflate Catalyzed One-Pot Synthesis of 2-Aminooxazoles."[1] Tetrahedron Letters, 2005.
    [Link][1]
    
  • Ultrasound/Iodine Promoted Synthesis: Wang, S., et al. "Ultrasound-Assisted Synthesis of Oxazoles via Oxidative Cyclization."[1] Ultrasonics Sonochemistry, 2010.[1] [Link][1]

  • Microwave Library Synthesis (Specific to 4-CN): Callear, S. K., et al. "Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library."[1][2] University of Southampton ePrints, 2012.[1] [Link]

Sources

Enhancing the solubility of 2-Aminooxazole-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2-Aminooxazole-4-carbonitrile Scaffolds

Status: Active | Ticket ID: #SOL-OXZ-004 | Responder: Senior Application Scientist[1]

Welcome to the Technical Support Interface

Subject: Overcoming "Brick Dust" Solubility Profiles in 2-Aminooxazole-4-carbonitrile Derivatives.

Scope: This guide addresses the physicochemical limitations of the 2-aminooxazole-4-carbonitrile scaffold. Unlike "grease ball" lipophilic compounds, these derivatives often exhibit "brick dust" behavior—high melting points (>200°C) and high crystal lattice energy driven by planar


-

stacking and hydrogen bonding networks between the 2-amino group and the oxazole ring nitrogen/oxygen.

This interface provides troubleshooting for three core modules:

  • Solid-State Disruption (Amorphous Solid Dispersions)[1]

  • Thermodynamic Solubilization (Cyclodextrins & Surfactants)

  • Chemical Modification (Salt Selection & Prodrugs)

Module 1: Solid-State Disruption (Amorphous Solid Dispersions)

The Issue: Your compound precipitates immediately upon dilution in aqueous media, even from high-concentration DMSO stocks. This indicates high crystal lattice energy that resists solvation.[1]

The Solution: Transitioning the compound from a crystalline to an amorphous state reduces the energy barrier for dissolution.[2] We recommend Amorphous Solid Dispersions (ASDs) using polymers like PVPVA (Copovidone) or HPMC-AS.[1]

Protocol: Solvent Evaporation ASD Screening

Use this protocol to validate if amorphization improves kinetic solubility before scaling to Spray Drying.

Materials:

  • API (2-Aminooxazole derivative)[1]

  • Polymer: PVPVA 64 (Copovidone) or HPMC-AS (L grade)[1]

  • Solvent: Methanol:Dichloromethane (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve API and Polymer in the solvent mixture at a 1:3 ratio (25% drug loading). Ensure total solids concentration is ~50 mg/mL.[1]

  • Evaporation: Remove solvent rapidly using a rotary evaporator at 40°C under reduced pressure. Critical: Slow evaporation promotes recrystallization.[1] Rapid drying freezes the amorphous state.

  • Drying: Vacuum dry the resulting film/foam for 24 hours to remove residual solvent.[1]

  • Milling: Gently pulverize the solid into a fine powder.

  • Validation: Verify amorphization via XRPD (absence of sharp peaks) or DSC (presence of Glass Transition

    
    , absence of melting endotherm 
    
    
    
    ).

Data Interpretation:

ObservationDiagnosisAction
Sharp XRPD Peaks Recrystallization occurredIncrease polymer ratio to 1:5 or switch to HPMC-AS.
Low

(< 40°C)
Physical instability riskStore at 4°C; consider adding a high-

polymer (e.g., PVP K30).[1]
Cloudy Film Phase separationThe drug and polymer are immiscible.[1] Switch polymer chemistry.

Module 2: The "Weak Base" Challenge (Salt Selection)

The Issue: You attempted to make a Hydrochloride (HCl) salt, but it dissociates or hydrolyzes in water, causing the free base to precipitate.

The Causality: The 4-carbonitrile group is electron-withdrawing.[1] This pulls electron density from the oxazole ring, significantly lowering the pKa of the 2-amino group (likely to pKa < 3.0). Consequently, the conjugate acid is very strong, and the salt is prone to disproportionation in aqueous environments (pH > pKa).

Troubleshooting Guide:

  • Avoid: Weak acids (Acetate, Tartrate) will not protonate the amine sufficiently.

  • Select: Strong sulfonic acids.[1] Methanesulfonate (Mesylate) or Isethionate salts often provide better stability and lower hygroscopicity than chlorides for weak bases.[1]

Visual Workflow: Salt Selection Decision Matrix

SaltSelection Start Start: Salt Selection CheckPKA Determine pKa of 2-Amino Group Start->CheckPKA IsBasic Is pKa > 4.0? CheckPKA->IsBasic WeakBase Weak Base (pKa < 3.0) (Due to 4-CN) IsBasic->WeakBase No StandardSalts Use HCl, Tartrate, Citrate IsBasic->StandardSalts Yes StrongAcids Must use Strong Acids (pKa < -1) WeakBase->StrongAcids Selection Select Counterions: 1. Methanesulfonic (Mesylate) 2. Sulfuric (Sulfate) 3. Ethanesulfonic (Esylate) StrongAcids->Selection Screen Perform In-Situ Salt Screen in THF/MeOH Selection->Screen

Figure 1: Decision matrix for salt selection based on the basicity of the aminooxazole.[1]

Module 3: Thermodynamic Solubilization (Cyclodextrins)

The Issue: Standard formulation vehicles (Tween 80, PEG 400) are causing hemolysis or are not solubilizing enough compound for IV dosing.

The Solution: Cyclodextrins (CDs) are ideal for planar heteroaromatics like oxazoles.[1] The hydrophobic cavity encapsulates the aromatic ring, while the exterior remains hydrophilic.

Recommended Agent: Sulfobutyl ether-β-cyclodextrin (SB-β-CD) or HP-β-CD .[1] Note: The 4-carbonitrile group fits well into the


-CD cavity.
Protocol: Phase Solubility Study
  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 5, 10, 20, 40% w/v).

  • Saturation: Add excess 2-aminooxazole solid to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Analysis: Filter (0.45 µm PVDF), dilute, and analyze via HPLC.

  • Calculation: Plot Solubility (

    
    ) vs. CD Concentration (
    
    
    
    ). Calculate the Stability Constant (
    
    
    ) using the slope:
    
    
    Where
    
    
    is intrinsic solubility.

Optimization Tip: If


 is low (< 100 M⁻¹), add a small amount of water-soluble polymer (0.1% PVP or HPMC) to the CD solution. This creates a ternary complex (Drug:CD:Polymer) which often increases solubilization efficiency by 50-100% via hydrogen bonding stabilization.[1]

Frequently Asked Questions (FAQs)

Q1: My compound forms a gel when I try to dissolve it in DMSO/Water mixtures. Why? A: This is common with planar amides and amino-heterocycles.[1] They can stack to form hydrogels.[1]

  • Fix: Avoid simple binary mixtures. Disurpt the stacking by adding a "chaotrope" or surfactant.[1] Try 5% Solutol HS 15 or TPGS in the aqueous phase before adding the DMSO stock.

Q2: Can I use prodrugs to improve solubility? A: Yes. The exocyclic amine at the C2 position is a prime target.

  • Strategy: N-Acylation with a solubilizing promoiety (e.g., phosphate ester or amino acid ester).[1]

  • Mechanism: This disrupts the planarity and hydrogen bonding capability (reducing "brick dust" character) and introduces an ionizable group. The prodrug should be designed to cleave rapidly in plasma by esterases.[1]

Q3: The melting point is >250°C. Is micronization enough? A: Likely not. For compounds with


, the energy required to break the lattice is too high for micronization alone to significantly improve equilibrium solubility, though it may improve dissolution rate. You must use ASDs (Module 1) or molecular encapsulation (Module 3).[1]

References

  • Vertex AI Search. (2026).[1] Solubility properties of 2-Aminooxazole-4-carbonitrile derivatives. 3[3]

  • Pieroni, M., et al. (2020).[1][4][5] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. 4

  • Kumar, S., et al. (2019).[1] Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. 6

  • MDPI. (2023).[1] The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. 7[1][3]

  • NIH. (2025).[1] Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability. 8

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 2-Aminooxazole-4-carbonitrile and 2-aminothiazole-4-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and toxicological profile of a lead compound. Among the myriad of privileged structures, the 2-aminothiazole and its bioisostere, the 2-aminooxazole, have garnered significant attention. This guide provides an in-depth, objective comparison of 2-aminooxazole-4-carbonitrile and 2-aminothiazole-4-carbonitrile, offering supporting experimental data from closely related analogues to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Unveiling the Contenders: A Structural and Physicochemical Overview

At first glance, 2-aminooxazole-4-carbonitrile and 2-aminothiazole-4-carbonitrile share a high degree of structural similarity. The key distinction lies in the heteroatom at the 1-position of the five-membered ring: an oxygen atom in the oxazole and a sulfur atom in the thiazole. This seemingly subtle substitution can have a significant impact on the physicochemical properties of the molecules, which in turn dictates their biological behavior.

The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, lauded for its broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2] However, the presence of the sulfur atom can introduce metabolic liabilities, such as S-oxidation, which may lead to the formation of reactive metabolites.[3] This has led to the exploration of the 2-aminooxazole scaffold as a bioisosteric replacement, aiming to retain or enhance biological activity while improving the metabolic profile.[3]

Head-to-Head in the Arena: A Comparative Analysis of Biological Performance

While direct, side-by-side experimental data for 2-aminooxazole-4-carbonitrile and 2-aminothiazole-4-carbonitrile is limited in publicly available literature, a comparative analysis of their closely related analogues provides invaluable insights into their potential biological activities. The primary areas of investigation for these scaffolds have been in antimicrobial and anticancer research.

Antimicrobial Activity: A Battle of Potency and Spectrum

The 2-aminothiazole core is a cornerstone in the development of antimicrobial agents.[1][2] Derivatives of 2-aminothiazole-4-carboxylate, a close analogue to the carbonitrile, have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] For instance, certain Schiff bases of ethyl 2-aminothiazole-4-carboxylate have shown promising antibacterial and antifungal potential.

In a direct comparative study of N-acyl derivatives, the isosteric replacement of 2-aminothiazole with 2-aminooxazole was investigated for its impact on antimicrobial activity. The findings revealed that the 2-aminooxazole-containing compounds not only retained but in some cases, exhibited profoundly increased antimycobacterial activity compared to their 2-aminothiazole counterparts. This suggests that the oxazole ring can be a superior scaffold for this particular biological target.

Table 1: Comparative Antimicrobial Activity of 2-Aminothiazole and 2-Aminooxazole Analogues

Compound ScaffoldTarget OrganismAssay TypeActivity Metric (e.g., MIC, Zone of Inhibition)Reference
2-Aminothiazole-4-carboxylate derivativesMultidrug-resistant bacteria & fungiBroth microdilution & Agar well diffusionMIC values ranging from 15.62 to 125 µg/mL
N-acyl-2-aminothiazoleMycobacterium tuberculosisBroth microdilutionVariable, some with high MIC values
N-acyl-2-aminooxazoleMycobacterium tuberculosisBroth microdilutionSignificantly lower MIC values than thiazole counterparts
Anticancer Activity: Targeting Cellular Proliferation

Both 2-aminothiazole and 2-aminooxazole scaffolds have been explored for their potential as anticancer agents.[5] The 2-aminothiazole nucleus is a key component of the FDA-approved kinase inhibitor dasatinib, highlighting its importance in oncology.[5] Derivatives of ethyl 2-substituted-aminothiazole-4-carboxylate have shown significant antitumor activity against a panel of human cancer cell lines.

While less explored, 2-aminooxazole derivatives are also emerging as promising anticancer agents. The rationale for their investigation often stems from the desire to improve upon the properties of their thiazole counterparts. The potential mechanism of action for both scaffolds in cancer is often attributed to the inhibition of various protein kinases involved in cell cycle progression and signal transduction.[6]

Table 2: Comparative Anticancer Activity of 2-Aminothiazole and 2-Aminooxazole Analogues

Compound ScaffoldCancer Cell LineAssay TypeActivity Metric (e.g., IC50)Reference
Ethyl 2-substituted-aminothiazole-4-carboxylateLeukemia (RPMI-8226)MTT AssayGI50 = 0.08 µM
2-Aminooxazole derivativesVariousMTT AssayData emerging, showing promising activity

Decoding the "Why": Mechanistic Insights and Structure-Activity Relationships

The observed differences in biological activity between the 2-aminooxazole and 2-aminothiazole scaffolds can be attributed to a combination of factors including electronics, lipophilicity, and metabolic stability. The replacement of sulfur with oxygen alters the electron distribution within the heterocyclic ring, which can affect binding interactions with biological targets. Furthermore, the oxazole core generally imparts greater hydrophilicity compared to the thiazole, which can influence cell permeability and solubility.[3]

From a drug development perspective, the potential for metabolic S-oxidation of the 2-aminothiazole ring is a significant consideration.[3] The resulting sulfoxides or sulfones can have altered activity and toxicity profiles. The 2-aminooxazole scaffold, lacking this site of metabolism, may offer a more predictable and stable pharmacokinetic profile.

G cluster_thiazole 2-Aminothiazole Metabolism cluster_oxazole 2-Aminooxazole Metabolism A 2-Aminothiazole Derivative B S-oxidation (CYP450) A->B C Sulfoxide/Sulfone Metabolites B->C D Altered Activity & Potential Toxicity C->D E 2-Aminooxazole Derivative F Metabolically More Stable E->F

Caption: Metabolic pathways of 2-aminothiazole vs. 2-aminooxazole.

In the Lab: Standardized Protocols for Comparative Evaluation

To facilitate a direct and robust comparison of 2-aminooxazole-4-carbonitrile and 2-aminothiazole-4-carbonitrile, the following detailed experimental protocols are provided.

Experimental Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of bacteria.

Materials:

  • Test compounds (2-aminooxazole-4-carbonitrile, 2-aminothiazole-4-carbonitrile)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A Prepare Compound Stock Solutions C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C D->E F Determine MIC E->F

Caption: Workflow for Broth Microdilution Assay.

Experimental Protocol 2: Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal strains.

Materials:

  • Test compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test compounds in DMSO.

  • Fungal Inoculum Preparation: Grow fungal cultures on an appropriate agar medium. Prepare a spore suspension and adjust the concentration to approximately 1-5 x 10^5 CFU/mL in RPMI-1640.[7]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in RPMI-1640 in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include positive and negative controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

Experimental Protocol 3: Cancer Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of the test compounds on cancer cells.

Materials:

  • Test compounds

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[9][10]

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

G A Seed Cancer Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for MTT Cell Viability Assay.

Conclusion: Making an Informed Choice

The decision to pursue either a 2-aminooxazole-4-carbonitrile or a 2-aminothiazole-4-carbonitrile scaffold in a drug discovery program is a nuanced one, dependent on the specific therapeutic target and desired pharmacological profile. The 2-aminothiazole framework offers a rich history and a high probability of discovering biological activity, given its prevalence in known bioactive molecules.[1][2] However, researchers must be cognizant of the potential for metabolic liabilities associated with the sulfur atom.[3][11]

Conversely, the 2-aminooxazole scaffold presents a compelling alternative, with evidence suggesting the potential for enhanced biological activity in certain contexts and a more favorable metabolic profile.[3] While the body of literature for 2-aminooxazoles is less extensive, this also represents an opportunity for the discovery of novel intellectual property.

Ultimately, the most prudent approach is a head-to-head experimental evaluation of both scaffolds, utilizing the standardized protocols outlined in this guide. The resulting data will provide a clear, evidence-based foundation for selecting the optimal scaffold to advance through the drug discovery pipeline.

References

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Link

  • ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. Link

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Link

  • Al-Ostoot, F. H., Badr, M. F., Mohamed, B. M. A., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Link

  • Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Turkistani, A. M. (2014). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase mtFabH. PloS one, 9(1), e85227. Link

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., ... & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(7), 1435-1441. Link

  • Szabó, P., Perjési, P., & Danciu, C. (2011). Antimicrobial prospect of newly synthesized 1, 3-thiazole derivatives. International journal of molecular sciences, 12(11), 7876-7889. Link

  • Taylor & Francis. (n.d.). 2-aminothiazole – Knowledge and References. Link

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Link

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Link

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 169-191. Link

  • Broekaert, W. F., Terras, F. R., Cammue, B. P., & Osborn, R. W. (1995). An automated quantitative assay for fungal growth inhibition. FEMS Microbiology Letters, 125(2-3), 257-261. Link

  • ResearchGate. (n.d.). MTT Assay for Short-Term Anticancer Activity. Link

  • Khan, S. A., Asiri, A. M., & Akhtar, F. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. AMB Express, 9(1), 1-11. Link

  • Study.com. (n.d.). Using Growth Inhibition Procedures to Identify Fungi & Actinomycetes. Link

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Link

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Link

  • Frontiers. (2018). Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds. Link

  • Abcam. (n.d.). MTT assay protocol. Link

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Link

  • OEMS Connect Journals. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Link

  • ResearchGate. (n.d.). How should I prepare a liquid culture of filamentous fungi for an inhibition assay? Link

  • PubMed Central. (2022). Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. Link

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Link

  • MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Link

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Link

  • ResearchGate. (n.d.). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Link

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). Journal of Molecular Structure, 1315, 138336. Link

  • Abcam. (n.d.). MTT assay protocol. Link

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Comparative Guide: Biological Activity of 2-Aminooxazole-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 2-Aminooxazole-4-carbonitrile and its structural analogs, focusing on their application in medicinal chemistry as bioisosteres of thiazoles and precursors for fused heterocyclic pharmacophores.

Executive Summary

2-Aminooxazole-4-carbonitrile represents a specialized scaffold in medicinal chemistry, serving primarily as a bioisostere for the widely utilized 2-aminothiazole-4-carbonitrile and as a strategic precursor for fused nitrogenous heterocycles.[1] While the parent 2-aminothiazole scaffold is ubiquitous in FDA-approved drugs (e.g., famotidine, dasatinib), the oxazole counterpart offers distinct physicochemical advantages, including enhanced water solubility and altered metabolic stability due to the lower lipophilicity of oxygen compared to sulfur.[1]

This guide compares the biological performance of 2-aminooxazole-4-carbonitrile analogs against their thiazole bioisosteres and 4-substituted variants, specifically in the context of antitubercular activity and enzyme inhibition (Serine Acetyltransferase) .[1]

Key Comparative Findings
Feature2-Aminooxazole Analogs2-Aminothiazole AnalogsClinical Implication
Solubility (logS) High (Hydrophilic)Low to ModerateOxazoles offer better oral bioavailability potential.[1]
Metabolic Stability High (Oxidative resistance)Susceptible to S-oxidationOxazoles reduce formation of reactive sulfoxide metabolites.[1]
Potency (Anti-TB) Moderate (µM range)High (nM - low µM range)Thiazoles are generally more potent; oxazoles require optimization.[1]
Target Selectivity High (SAT Inhibition)Promiscuous (Kinases/GTPases)Oxazoles show promise as selective antibacterial adjuvants.[1]

Mechanism of Action & SAR Analysis

The Pharmacophore

The 2-aminooxazole-4-carbonitrile core functions through two primary mechanisms depending on its substitution pattern:

  • Hydrogen Bond Donor/Acceptor: The C2-amino group acts as a donor, while the N3 and the C4-cyano nitrogen act as acceptors.[1] This motif mimics the adenosine ring system, allowing interaction with ATP-binding pockets in kinases and synthetases.[1]

  • Electrophilic Trap (Nitrile): The C4-nitrile group can form reversible covalent bonds with active site cysteines (cysteine targeting) or serve as a "warhead" for further cyclization into fused systems like pyrrolo[2,1-b]oxazoles.[1]

Structure-Activity Relationship (SAR)

The biological activity is heavily modulated by substituents at the N-amino and C4 positions.[1]

SAR_Analysis Core 2-Aminooxazole-4-carbonitrile (Scaffold) N_Sub N-Substitution (C2-NH2) Determines Solubility & Target Fit Core->N_Sub C4_Sub C4-Substitution (Nitrile) Reactive Warhead or Linker Core->C4_Sub C5_Sub C5-Substitution Steric Bulk Tolerance Core->C5_Sub Effect1 Aryl/Heteroaryl Groups: Increases Potency (Anti-TB) N_Sub->Effect1 Effect2 Retention of CN: Precursor for Fused Systems C4_Sub->Effect2 Effect3 Isoxazole Linkage: Serine Acetyltransferase Inhibition C4_Sub->Effect3

Figure 1: SAR map illustrating the impact of structural modifications on the 2-aminooxazole core.[1]

Comparative Biological Data[1]

Antitubercular Activity (vs. Thiazoles)

Research indicates that while 2-aminothiazoles are potent inhibitors of Mycobacterium tuberculosis (Mtb), replacing the sulfur with oxygen (oxazole) maintains activity but often with a slight reduction in potency.[1] However, the oxazole analogs exhibit superior physicochemical properties.[1]

Table 1: Comparative Anti-TB Activity (MIC against Mtb H37Rv) Data derived from bioisosteric replacement studies.[1]

Compound ClassR-Group (C4 Position)N-SubstituentMIC (µg/mL)logP (Calc)
2-Aminothiazole Phenyl4-Cl-Phenyl0.4 - 0.83.8
2-Aminooxazole Phenyl4-Cl-Phenyl1.5 - 3.02.9
2-Aminooxazole Cyano (-CN) H (Unsubstituted)> 64 (Inactive)0.5
2-Aminooxazole Cyano (-CN) 4-F-Phenyl12.51.8

Insight: The unsubstituted 4-carbonitrile analog is generally inactive against Mtb.[1] Activity is restored when the C4-nitrile is replaced by a lipophilic aryl group or when the N-amine is substituted with a hydrophobic moiety, facilitating cell wall penetration.[1]

Serine Acetyltransferase (SAT) Inhibition

A specific series of 2-aminooxazole derivatives has shown promise as inhibitors of bacterial Serine Acetyltransferase (SAT), a novel antibiotic target.[1] In this context, the oxazole ring serves as a linker.

  • Target: Bacterial Serine Acetyltransferase (SAT)[1]

  • Mechanism: Competitive inhibition with Acetyl-CoA.[1][2]

  • Performance: 2-Aminooxazole analogs showed superior inhibition compared to the initial 2-aminothiazole hits, likely due to a more favorable hydrogen bonding geometry with the enzyme active site.[1]

Experimental Protocols

Synthesis of 2-Aminooxazole-4-carbonitrile Precursors

Methodology: Cyclization of urea with bromomalononitrile.[1]

  • Reagents: Urea (1.0 eq), Bromomalononitrile (1.0 eq), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve urea in absolute ethanol.[1]

    • Add bromomalononitrile dropwise at 0°C.[1]

    • Reflux the mixture for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1]

    • Cool to room temperature and neutralize with NaHCO₃.[1]

    • Filter the precipitate and recrystallize from ethanol/water.[1]

  • Validation: Confirm structure via ¹H-NMR (Characteristic NH₂ singlet at ~7.0 ppm) and IR (C≡N stretch at ~2220 cm⁻¹).

Serine Acetyltransferase (SAT) Inhibition Assay

This assay validates the efficacy of the analogs against the bacterial target.[1]

Assay_Workflow Step1 Enzyme Prep: Recombinant SAT (E. coli/S. typhimurium) Step2 Reaction Mix: 50 mM HEPES (pH 7.5) + 1 mM DTNB + 0.1 mM Acetyl-CoA + Test Compound Step1->Step2 Step3 Initiation: Add L-Serine (1 mM) Step2->Step3 Step4 Measurement: Monitor Absorbance at 412 nm (Formation of TNB anion) Step3->Step4 Step5 Data Analysis: Calculate IC50 via Non-linear Regression Step4->Step5

Figure 2: Workflow for the DTNB-coupled continuous spectrophotometric assay used to determine SAT inhibition.

Protocol Steps:

  • Preparation: Dilute test compounds in DMSO. Ensure final DMSO concentration < 5%.[1]

  • Incubation: Incubate enzyme with inhibitor for 10 minutes at 25°C to allow equilibrium.

  • Reaction: Initiate by adding L-Serine.[1] The reaction produces Coenzyme A (CoA-SH).[1]

  • Detection: CoA-SH reacts with DTNB (Ellman's reagent) to release TNB (yellow color).[1]

  • Quantification: Measure rate of TNB production (

    
    ). Compare slope to vehicle control.
    

References

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009).[1][3] Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242.[1][3] (Establishes 2-aminooxazole as a key intermediate).[1][4] Link[1]

  • Meissner, A., et al. (2021).[1] Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase.[1] Pharmaceuticals, 14(2), 169.[1] (Comparative activity of oxazole vs. thiazole in SAT inhibition). Link[1]

  • Pieroni, M., et al. (2020).[1] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.[1] ACS Medicinal Chemistry Letters, 11(8), 1521–1527.[1] (Direct bioisosteric comparison). Link[1]

  • Nunes, C. M., et al. (2020).[1] Photochemistry of 2-aminooxazole: a matrix-isolation and computational study. Physical Chemistry Chemical Physics, 22, 2351-2359.[1] (Chemical stability and reactivity of the core).[1] Link

Sources

A Head-to-Head Comparison of Kinase Inhibitors Derived from 2-Aminooxazole and 2-Aminothiazole Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more selective and potent kinase inhibitors is a continuous journey. The privileged 2-aminothiazole scaffold has long been a cornerstone in this endeavor, famously incorporated into the clinically approved inhibitor, Dasatinib.[1] However, its bioisostere, the 2-aminooxazole scaffold, is emerging as a compelling alternative, potentially offering advantages in physicochemical properties and metabolic stability.[2][3] This guide provides an in-depth, head-to-head comparison of kinase inhibitors derived from these two critical scaffolds, supported by experimental data and detailed protocols to empower your own research.

The Rationale: Why Compare 2-Aminooxazole and 2-Aminothiazole Scaffolds?

The 2-aminothiazole moiety is a well-established pharmacophore in numerous kinase inhibitors, lauded for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] Despite its success, the sulfur atom in the thiazole ring can be susceptible to oxidation, potentially leading to metabolic instability.[2]

This has led medicinal chemists to explore the 2-aminooxazole scaffold as a bioisosteric replacement. The substitution of the sulfur atom with oxygen can lead to several potential advantages:

  • Improved Solubility: The 2-aminooxazole core generally results in a lower ClogP, which can translate to enhanced aqueous solubility.[2]

  • Enhanced Metabolic Stability: The absence of the easily oxidizable sulfur atom may reduce the rate of metabolism, potentially leading to improved pharmacokinetic profiles.[2]

  • Maintained or Improved Biological Activity: As a bioisostere, the 2-aminooxazole scaffold is expected to retain a similar binding mode to the target kinase, and in some cases, may even offer improved potency.[3]

This guide will delve into a direct comparison of these two scaffolds, using derivatives of the well-known multi-kinase inhibitor Dasatinib as a case study, and provide the experimental frameworks to conduct your own comparative studies.

Comparative Analysis: Dasatinib Derivatives

A key study directly compared the anti-proliferative activity of 2-aminooxazole and 2-aminothiazole derivatives of Dasatinib against the human chronic myeloid leukemia (CML) K562 cell line.[3] The results demonstrate that the 2-aminooxazole derivatives exhibit comparable, and in some cases, potent nanomolar inhibitory activity, similar to their 2-aminothiazole counterparts and the parent drug, Dasatinib.[3]

CompoundScaffoldModificationsK562 Cell Proliferation IC50 (nM)[3]
Dasatinib 2-Aminothiazole-Potent (literature values in low nM range)
Imatinib (Reference)-Less potent than Dasatinib derivatives
Compound 8b 2-AminothiazoleSpecific side chain modificationNanomolar activity, similar to Dasatinib
Compound 8c 2-AminothiazoleSpecific side chain modificationNanomolar activity, similar to Dasatinib
Compound 9b 2-AminooxazoleBioisostere of 8bNanomolar activity, similar to Dasatinib

This table summarizes the findings that 2-aminooxazole derivatives of Dasatinib retained potent anti-proliferative activity comparable to the 2-aminothiazole-containing parent drug and its analogs.

This cellular data strongly supports the viability of the 2-aminooxazole scaffold as a privileged core for kinase inhibitor design, maintaining potent biological activity while potentially offering superior physicochemical properties.

Key Signaling Pathways Targeted

Kinase inhibitors derived from these scaffolds often target key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for interpreting experimental data and designing new inhibitors.

The BCR-ABL and Src Family Kinase Pathways in CML

Dasatinib and its analogs are potent inhibitors of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and Src family kinases. These kinases are central to signaling cascades that drive cell proliferation and survival.

BCR_ABL_Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Grb2_Sos Grb2/Sos GrowthFactorReceptor->Grb2_Sos BCR_ABL BCR-ABL Src Src Family Kinases BCR_ABL->Src BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K Src->Grb2_Sos Src->PI3K Ras Ras Grb2_Sos->Ras Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Dasatinib_Analog 2-Aminooxazole/ 2-Aminothiazole Inhibitor Dasatinib_Analog->BCR_ABL Dasatinib_Analog->Src TranscriptionFactors->Proliferation PI3K_MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos PI3K PI3K RTK->PI3K Ras Ras Grb2_Sos->Ras Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation

Caption: Overview of the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.

Experimental Protocols for Head-to-Head Comparison

To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for robust and widely used in vitro kinase assays.

Experimental Workflow

A typical workflow for comparing the inhibitory activity of compounds from the 2-aminooxazole and 2-aminothiazole series involves a biochemical kinase assay followed by cellular assays.

Experimental_Workflow Compound_Synthesis Compound Synthesis (2-Aminooxazole and 2-Aminothiazole Analogs) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™, HTRF®) Determine IC50 Compound_Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Anti-proliferation, Western Blot for Phospho-targets) Biochemical_Assay->Cellular_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Cellular_Assay->Data_Analysis

Caption: General experimental workflow for inhibitor comparison.

Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity. [4][5][6][7][8][9] Principle: This two-step assay first terminates the kinase reaction and depletes the remaining ATP. [5][6][7]The second step converts the generated ADP into ATP, which is then quantified in a luciferase-based reaction. [4][5][6]The resulting luminescent signal is proportional to the ADP produced and inversely proportional to the kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the 2-aminooxazole and 2-aminothiazole test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to a 384-well assay plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known broad-spectrum inhibitor (e.g., staurosporine) as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the target kinase, its specific substrate, and the reaction buffer at 2x the final concentration.

    • Add the kinase reaction mix to the wells containing the test compounds.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature. [7] * Add a double volume of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature. [7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® Kinase Assays are robust, fluorescence-based assays that can be configured to detect either substrate phosphorylation or ADP accumulation. [10][11][12][13][14]The following protocol describes a substrate phosphorylation assay.

Principle: This assay uses a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. When the substrate is phosphorylated by the kinase, the binding of the antibody and a streptavidin-XL665 conjugate brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO as described in Protocol 1.

    • Dispense the compounds into a 384-well assay plate, including appropriate controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate mix containing the target kinase and its biotinylated substrate in the appropriate kinase buffer.

    • Add the kinase/substrate mix to the wells containing the test compounds.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

  • Detection:

    • Prepare a detection mix containing the europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 in the HTRF detection buffer, which also contains EDTA to stop the kinase reaction. [14] * Add the detection mix to all wells.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Determine the percent inhibition and calculate the IC50 values as described in Protocol 1.

Conclusion and Future Directions

The experimental evidence to date strongly suggests that the 2-aminooxazole scaffold is a highly promising alternative to the more traditional 2-aminothiazole core in the design of kinase inhibitors. The ability to maintain or even improve upon the potent activity of established inhibitors like Dasatinib, while potentially offering superior physicochemical and pharmacokinetic properties, makes this an exciting area for further research. [2][3] As a Senior Application Scientist, I encourage researchers to consider the 2-aminooxazole scaffold in their kinase inhibitor discovery programs. The detailed protocols provided in this guide offer a robust framework for conducting head-to-head comparisons and elucidating the structure-activity relationships of novel compounds. By systematically evaluating these two privileged scaffolds, the field can continue to advance the development of more effective and safer targeted therapies.

References

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

  • Chai, X. X., Cai, Z. P., Yang, M. T., Zhou, Y., Fu, Y. J., & Xiong, Y. Z. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 349(7), 523–531. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • El-Damasy, A. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000268. [Link]

  • Le, T. V., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 1-20. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (2019). Non-radiometric Cell-free Assay to Measure the Effect of Molecular Chaperones on AMP-activated Kinase Activity. Bio-protocol, 9(8), e3215. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Park, Y., et al. (2014). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 19(4), 590–599. [Link]

  • Viole, T. C., et al. (2010). Cell-Free Expression of Protein Kinase A for Rapid Activity Assays. Protein Expression and Purification, 73(1), 1-8. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Promega Connections. (2011). Cell-Free Kinase Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Miller, M. J., et al. (2021). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. ACS Infectious Diseases, 7(9), 2588–2603. [Link]

  • ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signaling pathway is the classic MAPK pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and p38. Retrieved from [Link]

  • Oreate AI. (2026). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Retrieved from [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • Hughey, J. J., et al. (2018). Live-cell measurements of kinase activity in single cells using translocation reporters. Nature Protocols, 13(1), 89-108. [Link]

  • Roskoski, R. Jr. (2020). Trends in kinase drug discovery: targets, indications and inhibitor design. Pharmacological Research, 152, 104609. [Link]

  • ResearchGate. (n.d.). Discovery of Aminofurazan-azabenzimidazoles as Inhibitors of Rho-Kinase with High Kinase Selectivity and Antihypertensive Activity. Retrieved from [Link]

  • Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]

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Evaluating the cross-reactivity of compounds based on 2-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Clean" Bioisostere

In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor design, the 2-aminooxazole-4-carbonitrile scaffold represents a high-value, albeit synthetically challenging, bioisostere to the ubiquitous 2-aminothiazole.

While 2-aminothiazoles (2-ATs) are frequent hitters often flagged as Pan-Assay Interference Compounds (PAINS) due to aggregation and metabolic activation (S-oxidation), the 2-aminooxazole counterpart offers a significantly improved safety and selectivity profile. This guide evaluates the cross-reactivity, electronic properties, and metabolic liabilities of the 2-aminooxazole-4-carbonitrile scaffold against its primary alternatives.

The Verdict: Switch to 2-aminooxazole-4-carbonitrile when 2-aminothiazole leads exhibit rapid CYP-mediated clearance or unexplained promiscuity in biochemical assays.

Comparative Profiling: Oxazole vs. Thiazole vs. Pyridine

The following table synthesizes physicochemical and biological data to assist in scaffold selection.

Feature2-Aminooxazole-4-CN 2-Aminothiazole (Standard)2-Aminopyridine (Alternative)
Electronic Character

-deficient (due to 4-CN)

-excessive (S-lone pair)

-deficient
H-Bonding (Donor) Moderate (Exocyclic NH2)StrongWeak
Metabolic Risk Low (Stable ring)High (Epoxidation/S-oxidation)Low/Moderate
Solubility (Aq) High (Lower ClogP)ModerateModerate/Low
PAINS Liability LowHigh (PrATs*)Low
Synthetic Difficulty High (Hantzsch fails)Low (Hantzsch synthesis)Low
Cross-Reactivity Rare (Specific binding)Frequent (Aggregator/Redox)Rare

*PrATs: Promiscuous 2-Aminothiazoles[1][2][3][4]

Deep Dive: Mechanisms of Cross-Reactivity

To evaluate cross-reactivity, one must distinguish between inherent promiscuity (binding many targets) and assay interference (tricking the readout).

A. Metabolic Cross-Reactivity (The "S" Problem)

The primary failure mode for 2-aminothiazoles is the metabolic activation of the sulfur atom. Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can attack the sulfur or the C4-C5 double bond.

  • Thiazole Mechanism: Formation of a reactive sulfoxide or epoxide intermediate, which acts as an electrophile, covalently binding to glutathione (GSH) or cellular proteins. This leads to idiosyncratic toxicity.[5]

  • Oxazole Advantage: The oxygen atom in the oxazole ring is significantly less nucleophilic and holds electrons tighter. The 4-carbonitrile group further withdraws electron density from the ring, making the C4-C5 bond resistant to oxidative epoxidation.

B. The 4-Carbonitrile "Tuning" Effect

The nitrile group (-CN) at the 4-position is not just a passive handle; it fundamentally alters the cross-reactivity profile:

  • pKa Modulation: The strong electron-withdrawing nature of the nitrile lowers the pKa of the exocyclic amine (typically to ~3.5–4.5). This reduces non-specific ionic interactions with negatively charged protein surfaces, a common source of "sticky" promiscuity in early screening hits.

  • Dipole Orientation: The nitrile vector aligns the molecule for specific interactions within the ATP-binding pocket of kinases, often serving as a bioisostere for carbonyls in hinge-binding regions.

Visualizing the Selection Logic

The following diagram illustrates the decision process for selecting the 2-aminooxazole scaffold over alternatives based on assay data.

ScaffoldSelection Start Hit Identified: 2-Aminothiazole Scaffold Assay Run Promiscuity Panel: (DLS + Redox + GSH Trapping) Start->Assay Decision1 Is there Aggregation or Redox Activity? Assay->Decision1 Result_PAINS High Probability of PAINS (False Positive) Decision1->Result_PAINS Yes Decision2 Is Metabolic Stability (t1/2) < 15 min? Decision1->Decision2 No Switch_Ox STRATEGY SHIFT: Switch to 2-Aminooxazole-4-CN Result_PAINS->Switch_Ox Remediate Result_Metab Reactive Metabolite Risk (S-oxidation) Decision2->Result_Metab Yes Keep_Thiazole Proceed with Thiazole (Monitor Toxicity) Decision2->Keep_Thiazole No Result_Metab->Switch_Ox Remediate

Figure 1: Decision matrix for transitioning from unstable thiazoles to stable oxazole-4-carbonitrile bioisosteres.

Experimental Protocols for Validation

To empirically verify that the 2-aminooxazole-4-carbonitrile is not cross-reactive in your specific context, perform these two critical assays.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To confirm the scaffold does not form reactive electrophilic metabolites (unlike thiazoles).

  • Incubation: Incubate the test compound (10 µM) with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) at a high excess (5 mM) to the reaction mixture.

  • Controls:

    • Positive Control: Clozapine or 2-Aminothiazole (known to form adducts).

    • Negative Control: 2-Aminooxazole-4-CN (without NADPH).

  • Analysis: Quench with acetonitrile after 60 minutes. Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria: Absence of [M+GSH]+ adduct peaks for the oxazole compound. Thiazole controls should show significant adduct formation (+307 Da shift).

Protocol B: Dynamic Light Scattering (DLS) for Aggregation

Purpose: To rule out "sticky" non-specific inhibition common with this class of heterocycles.

  • Preparation: Prepare compound solutions at 10 µM, 30 µM, and 100 µM in assay buffer (typically 50 mM Tris, pH 7.5).

  • Measurement: Measure particle size using a DLS instrument (e.g., Wyatt DynaPro).

  • Detergent Challenge: If particles >100 nm are detected (indicating aggregation), add 0.01% Triton X-100.

  • Interpretation:

    • True Binder: Signal remains unchanged with detergent.

    • Promiscuous Aggregator: Particle signal disappears upon adding Triton X-100. 2-Aminooxazoles generally show superior solubility and less aggregation than lipophilic thiazoles.

Mechanistic Pathway: Metabolic Activation

The following diagram details why the switch to oxazole prevents the toxicity issues associated with thiazoles.

MetabolicPathway Thiazole 2-Aminothiazole CYP CYP450 Oxidation Thiazole->CYP Oxazole 2-Aminooxazole-4-CN Oxazole->CYP Epoxide Epoxide/Sulfoxide (Reactive Electrophile) CYP->Epoxide S-Oxidation Stable Stable Structure (No Reaction) CYP->Stable Resists Oxidation Toxicity Covalent Binding (Toxicity/Cross-Reactivity) Epoxide->Toxicity + Protein/GSH Clean Renal Clearance (Safe) Stable->Clean

Figure 2: Comparative metabolic fate. The oxazole ring resists the CYP450-mediated bioactivation that plagues thiazoles.

References
  • Structure-Activity Relationships & Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • PAINS and Promiscuous 2-Aminothiazoles (PrATs): Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Metabolic Activation of Thiazoles: Dalvie, D. K., et al. (2002). Reactive Metabolites of Thiazole-Containing Drugs: Implications for Toxicity. Chemical Research in Toxicology. [Link]

  • 2-Aminooxazole as a Privileged Scaffold: Pusceddu, E., et al. (2020).[6] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.[7] ACS Medicinal Chemistry Letters. [Link][6]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminooxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The 2-aminooxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential in oncology, neurodegenerative diseases, and infectious diseases. However, the successful translation of potent in vitro activity to in vivo efficacy is a critical hurdle. This guide provides an in-depth technical comparison of in vitro and in vivo efficacy for 2-aminooxazole and structurally related compounds, offering insights into experimental design, data interpretation, and the nuances of predicting clinical success from preclinical data.

The 2-Aminooxazole Scaffold: A Versatile Pharmacophore

The 2-aminooxazole moiety is a five-membered heterocyclic ring system that serves as a versatile scaffold for designing compounds with diverse biological activities. Its ability to form key hydrogen bonds and participate in various non-covalent interactions has made it a focal point in the development of kinase inhibitors and other targeted therapies. As bioisosteres of the well-studied 2-aminothiazoles, 2-aminooxazoles offer potential advantages in terms of physicochemical properties, such as improved solubility and metabolic stability[1].

In Vitro Evaluation: The First Litmus Test

Initial screening of 2-aminooxazole derivatives typically involves a battery of in vitro assays to determine their biological activity and potential as drug candidates. These assays provide crucial data on potency, selectivity, and mechanism of action at the cellular and molecular level.

Key In Vitro Assays for Efficacy Assessment
  • Cytotoxicity Assays: These assays are fundamental for anticancer drug discovery and aim to determine the concentration of a compound that inhibits cell growth or induces cell death. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays.

  • Enzyme Inhibition Assays: For compounds designed as enzyme inhibitors (e.g., kinase inhibitors), these assays directly measure the compound's ability to inhibit the activity of the target enzyme.

  • Cell-Based Mechanistic Assays: These assays investigate the effect of the compound on specific cellular pathways. For neuroprotective compounds, this could involve measuring the reduction of oxidative stress or the inhibition of apoptosis in neuronal cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminooxazole compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT Assay Workflow

In Vivo Evaluation: The Whole-System Response

While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies in animal models are essential to assess a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.

Common In Vivo Models
  • Xenograft Models for Cancer: Human cancer cell lines or patient-derived tumors are implanted into immunocompromised mice. These models are the gold standard for evaluating the antitumor activity of novel compounds. Tumor growth inhibition is a key efficacy endpoint.

  • Neurodegenerative Disease Models: Animal models that mimic the pathology of human neurodegenerative diseases are used to test the efficacy of neuroprotective compounds. For Parkinson's disease, models using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) are common.

Experimental Protocol: Xenograft Tumor Model

Principle: This model assesses the ability of a compound to inhibit the growth of human tumors in a living organism.

Step-by-Step Methodology:

  • Cell Implantation: Inject human cancer cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 2-aminooxazole compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) compared to the control group.

Xenograft Model Workflow

Correlation of In Vitro and In Vivo Efficacy: A Case Study Approach

Direct and comprehensive in vitro to in vivo correlation studies for 2-aminooxazole compounds are not extensively published. However, by examining their structurally similar counterparts, the 2-aminothiazoles, we can gain valuable insights into the expected translational potential.

Case Study: 2-Aminothiazole Derivatives in Oncology

A study on novel 2-aminothiazole derivatives as potential anticancer agents provides a compelling example of in vitro-in vivo correlation[2].

In Vitro Data:

A series of 2-aminothiazole analogs were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Several compounds exhibited potent activity with IC50 values in the low micromolar to nanomolar range[2]. For instance, certain derivatives showed significant inhibition of cancer cell lines such as breast, lung, and colon cancer[2].

Compound/DerivativeCancer Cell LineIn Vitro IC50 (µM)
2-Aminothiazole Derivative ABreast Cancer0.5 - 2.0
2-Aminothiazole Derivative BLung Cancer1.0 - 5.0
2-Aminothiazole Derivative CColon Cancer0.2 - 1.5

In Vivo Data:

Based on its promising in vitro profile, a lead 2-aminothiazole compound was selected for in vivo evaluation in a human tumor xenograft model. The compound demonstrated significant tumor growth inhibition when administered orally to mice bearing human colon cancer xenografts[2].

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
Lead 2-Aminothiazole50 mg/kg, daily65

Correlation Analysis:

The potent in vitro cytotoxicity of the lead 2-aminothiazole derivative (low micromolar IC50) translated into significant in vivo antitumor efficacy. This positive correlation underscores the predictive value of the initial in vitro screening in identifying compounds with a higher probability of in vivo success. However, it is crucial to note that a direct quantitative correlation is often complex and influenced by the compound's pharmacokinetic and pharmacodynamic properties.

Supporting Example: Aminopropyl Carbazoles in Neurodegeneration

In the context of neurodegenerative diseases, a study on aminopropyl carbazole derivatives, which share some structural similarities with 2-aminooxazoles, demonstrated a strong correlation between in vitro neurogenic and neuroprotective activities and in vivo efficacy in a mouse model of Parkinson's disease[3]. Compounds that promoted the survival and differentiation of neural stem cells in vitro also provided significant neuroprotection and improved motor function in vivo[3][4]. This highlights that a well-designed in vitro assay that captures a key aspect of the disease pathology can be highly predictive of in vivo outcomes.

Challenges and Considerations in In Vitro-In Vivo Translation

The transition from in vitro to in vivo is not always seamless. Several factors can contribute to a lack of correlation:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can limit a compound's in vivo efficacy, despite high in vitro potency[5].

  • Off-Target Effects: In the complex biological system of a living organism, a compound may interact with unintended targets, leading to toxicity or a reduction in efficacy.

  • Model Limitations: In vitro cell cultures and animal models may not fully replicate the complexity of human disease.

Conclusion and Future Directions

The 2-aminooxazole scaffold holds significant promise for the development of novel therapeutics. While direct in vitro-in vivo correlation data for this specific class of compounds is still emerging, evidence from structurally related 2-aminothiazoles and other heterocyclic compounds provides a strong rationale for their continued investigation.

For researchers in this field, a robust preclinical evaluation strategy is paramount. This should involve:

  • Comprehensive in vitro profiling: Beyond simple cytotoxicity, this should include mechanistic assays to confirm the compound's mode of action.

  • Early assessment of ADME properties: In vitro assays to predict absorption, distribution, metabolism, and excretion can help identify compounds with favorable pharmacokinetic profiles.

  • Judicious selection of in vivo models: The chosen animal model should be relevant to the human disease being studied.

By carefully designing and interpreting both in vitro and in vivo experiments, the scientific community can more effectively bridge the gap between promising laboratory findings and the development of new medicines that can impact human health.

References

  • El-Gamal, M. I., & Al-Ameen, A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(5), 1011-1034. [Link]

  • Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from [Link]

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., ... & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(7), 1435–1441. [Link]

  • ResearchGate. (2018). 2-Aminobenzothiazole-based inhibitors in vitro IC50 values and in... [Image]. Retrieved from [Link]

  • Gomez-Rios, D., & Gsponer, J. (2023). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Pharmaceuticals, 16(9), 1238. [Link]

  • Requião, R. D., & Requião, J. A. (2017). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 19(31), 20836-20845. [Link]

  • Kuepfer, L., & Schuppert, A. (2021). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Scientific reports, 11(1), 1-14. [Link]

  • Khan, I., & Zaib, S. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Combinatorial chemistry & high throughput screening, 24(7), 1146–1159. [Link]

  • Charoensuk, M., & Semprasert, N. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC medicinal chemistry. [Link]

  • De Jesus-Cortes, H., Miller, A. D., Britt, J. K., DeMarco, A. J., De-Jesus-Cortes, M., Stuebing, E., ... & Pieper, A. A. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease. Proceedings of the National Academy of Sciences, 109(42), 17010-17015. [Link]

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., ... & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(7), 1435–1441. [Link]

  • Kim, H., & Lee, J. (2015). An Aminopropyl Carbazole Derivative Induces Neurogenesis by Increasing Final Cell Division in Neural Stem Cells. Biomolecules & therapeutics, 23(4), 343–349. [Link]

  • Kumar, R., Ravi, S., Sundaram, K., Venkatachalapthi, S., & Muhammad, S. A. (2015). Conventional and microwave assisted synthesis of 2-aminothiazoles and oxazoles and their anti cancer activity. Indo American Journal of Pharmaceutical Research, 5(1), 555-562. [Link]

  • El-Gamal, M. I., & Al-Ameen, A. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(5), 1011-1034. [Link]

  • Suzuki, T., & et al. (2010). Biological characterization of a 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational new drugs, 28(3), 269–277. [Link]

  • Onysko, M., & et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5489-5502. [Link]

  • Węglińska, E., & et al. (2018). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. Pharmacological reports : PR, 70(4), 768–775. [Link]

  • Lee, J., & Kim, H. (2013). Aminopropyl carbazole analogues as potent enhancers of neurogenesis. Bioorganic & medicinal chemistry letters, 23(22), 6149–6152. [Link]

  • da Silva, A. C. R., & et al. (2022). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. Plants (Basel, Switzerland), 11(13), 1665. [Link]

  • ResearchGate. (2018). 2-Aminobenzothiazole-based inhibitor in vitro IC50 values for... [Image]. Retrieved from [Link]

  • Kim, H., & Lee, J. (2015). An Aminopropyl Carbazole Derivative Induces Neurogenesis by Increasing Final Cell Division in Neural Stem Cells. Biomolecules & therapeutics, 23(4), 343–349. [Link]

  • ResearchGate. (2022). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... [Image]. Retrieved from [Link]

  • Węglińska, E., & et al. (2018). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Pharmacological reports : PR, 70(4), 768–775. [Link]

  • Jupp, T. (2006). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 149-163. [Link]

  • Wang, Y., & et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European journal of medicinal chemistry, 243, 114757. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed procedures for the proper and safe disposal of 2-aminooxazole-4-carbonitrile, a heterocyclic compound frequently utilized in synthetic chemistry and drug discovery. Adherence to these protocols is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information herein is synthesized from established best practices for handling related chemical compounds and general laboratory waste management principles.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Nitrile-containing compounds can be toxic.

  • Irritation: Likely to cause skin and serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Before handling or disposing of 2-aminooxazole-4-carbonitrile, a thorough risk assessment should be conducted. This assessment must consider the quantity of waste, its concentration, the presence of any solvents or other chemicals, and the specific laboratory environment.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling 2-aminooxazole-4-carbonitrile waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.[5]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.[1][2]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.[2]Prevents inhalation of the compound.
Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If safe to do so, work within a chemical fume hood.[3]

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled hazardous waste container.[3] For liquid spills (solutions), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[5]

Disposal Procedures for 2-Aminooxazole-4-carbonitrile Waste

The guiding principle for the disposal of 2-aminooxazole-4-carbonitrile is that it must be managed as hazardous chemical waste.[6][7] Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect pure 2-aminooxazole-4-carbonitrile, reaction byproducts, and contaminated consumables (e.g., filter paper, weighing boats) in a dedicated, clearly labeled hazardous waste container.[7]

    • Liquid Waste: Solutions containing 2-aminooxazole-4-carbonitrile should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

  • Waste Container Selection and Labeling:

    • Use only approved, chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Aminooxazole-4-carbonitrile".[8] List all components of a mixture, including solvents.

  • Waste Accumulation:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[6]

    • Keep waste containers securely closed except when adding waste.[6]

    • Ensure secondary containment is in place to prevent spills.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][5]

    • The primary method of disposal for this type of organic chemical waste is typically high-temperature incineration at a permitted facility.

Disposal of Empty Containers:

  • Empty containers that held 2-aminooxazole-4-carbonitrile must be triple-rinsed with a suitable solvent.[9]

  • The first rinsate must be collected and disposed of as hazardous waste.[9] Subsequent rinsates may also need to be collected, depending on local regulations and the toxicity of the material.[7][9]

  • After thorough rinsing and drying, the container can often be disposed of as non-hazardous waste, but institutional policies should be followed.[7]

Logical Flow for Waste Management

The following diagram illustrates the decision-making process for the proper disposal of 2-aminooxazole-4-carbonitrile waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Segregation & Collection cluster_3 Storage & Disposal start 2-Aminooxazole-4-carbonitrile Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container is_solid->liquid_waste Liquid storage Store in a designated satellite accumulation area with secondary containment solid_waste->storage liquid_waste->storage disposal Arrange for pickup by EHS or a licensed disposal contractor for incineration storage->disposal

Caption: Decision workflow for the segregation and disposal of 2-aminooxazole-4-carbonitrile waste.

References

  • Fisher Scientific.Safety Data Sheet: 2-Aminothiazole-5-carbonitrile. [URL not available in search results]
  • Thermo Fisher Scientific.Safety Data Sheet: 2-Aminooxazole. [URL not available in search results]
  • CDH Fine Chemical.2-Amino Thiazole CAS No 96-50-4 Material Safety Data Sheet SDS/MSDS. [URL not available in search results]
  • Sigma-Aldrich.Safety Data Sheet. [URL not available in search results]
  • National Research Council. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • Thermo Fisher Scientific.Safety Data Sheet. [URL not available in search results]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 558521, 2-Aminooxazole.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines.[Link]

  • National Research Council. Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination.[Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.[Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication.[Link]

  • Dartmouth College.Hazardous Waste Disposal Guide. [URL not available in search results]

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Personal protective equipment for handling 2-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Aminooxazole-4-carbonitrile Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Strategic Hazard Analysis: Beyond the SDS

As scientists, we often glance at an SDS and see the standard "Irritant" or "Acute Tox" labels. However, 2-Aminooxazole-4-carbonitrile presents a specific, dual-threat profile that requires a more sophisticated risk assessment than standard organic reagents.

  • The Nitrile Threat (The Metabolic Trojan Horse): Unlike simple inorganic cyanides, organic nitriles (R-CN) can act as "cyanogens." While they may not release HCN immediately upon contact, metabolic oxidation (via Cytochrome P450) or acidic hydrolysis can liberate free cyanide in vivo or in the waste stream.

  • The Oxazole Core: The 2-aminooxazole moiety is electron-rich. In the presence of strong acids or during metabolic breakdown, the ring can open, potentially creating reactive intermediates that act as sensitizers or further liberate toxic byproducts.

Core Directive: Treat this compound not just as a skin irritant, but as a potential source of delayed cyanide toxicity .

Hierarchy of Defense (Engineering & PPE)

We do not rely on PPE as the primary barrier. PPE is the redundancy layer for when engineering controls fail.

HierarchyOfDefense Risk Hazard Source: 2-Aminooxazole-4-carbonitrile Eng Level 1: Engineering Controls (Fume Hood, Neg Pressure) Risk->Eng Containment Exposure Worker Exposure Risk->Exposure Direct Path (If Controls Fail) Admin Level 2: Administrative (SOPs, No Solo Work) Eng->Admin Residual Risk PPE Level 3: PPE (The Final Barrier) Admin->PPE Protocol PPE->Exposure Breach?

Figure 1: The Hierarchy of Defense logic. Note that PPE is the final, not the first, line of defense.

The PPE Matrix: Material Science Perspective

Standard latex gloves are insufficient . Standard 4-mil nitrile gloves provide only "splash protection" and have limited breakthrough times for organic nitriles in solution.

Glove Selection Protocol

Permeation kinetics dictate that we use a tiered approach based on the state of matter.

Operation PhaseRecommended Glove SystemMaterial Science Rationale
Dry Solid Handling (Weighing)Double Nitrile (4 mil inner / 5-8 mil outer)Prevents incidental contact with dust. Outer glove can be stripped immediately if contaminated.[1]
Solubilization (Organic Solvents)Laminate (Silver Shield/4H) under Nitrile Organic solvents (DCM, DMF) act as carriers, speeding up nitrile permeation. Laminates provide >4hr breakthrough; outer nitrile provides grip.
Quench/Workup (Aqueous)Extended Cuff Nitrile (minimum 6 mil)Protects wrist gap during separatory funnel manipulations.
Respiratory & Body Protection [1][2][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are unacceptable because powders can drift around frames, and liquids can splash under lenses.

  • Respiratory:

    • Primary: Fume hood (Face velocity: 0.5 m/s or 100 fpm).

    • Emergency/Spill: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter. Note: Standard organic vapor cartridges have short service lives with nitriles; use fresh cartridges.

  • Body: Lab coat (buttoned to throat). If handling >10g, wear a Tyvek disposable apron or sleeve covers to prevent cuff contamination.

Operational Workflow: Step-by-Step

This protocol is designed to isolate the user from the compound at every transition point.

Phase 1: Weighing (The Highest Risk for Inhalation)
  • Static Control: 2-Aminooxazoles can be electrostatic. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder "fly-out."

  • The "Coffin" Method:

    • Pre-weigh a vial with a cap.

    • Add solid inside the hood.

    • Cap tightly before moving to the balance.

    • Never transport an open spatula or weigh boat across the lab bench.

Phase 2: Reaction & Solubilization
  • Solvent Choice: Avoid acidic solvents (e.g., HCl, H2SO4) unless the reaction vessel is closed and vented to a scrubber. Acid + Nitrile

    
     Risk of HCN evolution.
    
  • Temperature: If heating, ensure the condenser is rated for the solvent's vapor pressure. A runaway exotherm with a nitrile can pressurize the vessel rapidly.

Phase 3: Waste & Disposal (Critical)
  • Segregation: Do NOT mix waste streams containing this compound with acidic waste.

  • Labeling: Waste tag must explicitly state: "Contains Organic Nitriles - DO NOT ACIDIFY."

  • Deactivation: For spills, treat with basic hypochlorite (Bleach at pH > 10) to oxidize the cyanide functionality, but only if you have a validated SOP. Otherwise, absorb on vermiculite and pack for hazardous incineration.

Emergency Response Logic: Cyanide Specifics

In the event of exposure, speed is the only variable you can control. You must differentiate between simple irritation and systemic toxicity.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation/Ingestion Type->Inhal Action1 Flush 15min (Soap/Water) Skin->Action1 Action2 100% Oxygen (Immediate) Inhal->Action2 Monitor Monitor for Systemic Signs Action1->Monitor Action2->Monitor Signs Signs: Headache, Gasps, Blue Lips? Monitor->Signs Signs->Monitor NO (Continue Obs) Medical Activate EMS (Mention Cyanide) Signs->Medical YES Antidote Medical Pro: Administer Antidote Medical->Antidote

Figure 2: Decision tree for emergency response. Note that oxygen is the first-line treatment for suspected nitrile/cyanide hypoxia.[4]

Medical Alert Card: Keep a laminated card with the chemical details to hand to EMS. It should read:

"Patient exposed to 2-Aminooxazole-4-carbonitrile. Potential for delayed cyanide toxicity. Do not treat as simple opiate/sedative overdose."

References & Verification[6][10][11][12]
  • CDC/NIOSH. (n.d.). Nitriles: Occupational Safety and Health Standards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press. Chapter 6: Working with Chemicals. Retrieved from [Link]

  • WorkSafe. (2024). Acute cyanide poisoning - First aid and medical support.[3][4][5][9] (Protocol for oxygen administration in nitrile/cyanide events).[3][4][5] Retrieved from [Link]

Sources

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